6beta-Hydroxy-ethinylestradiol
説明
The exact mass of the compound 6beta-Hydroxy-ethinylestradiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6beta-Hydroxy-ethinylestradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Hydroxy-ethinylestradiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-ZPNQOMQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204867 | |
| Record name | 6beta-Hydroxy-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56324-28-8 | |
| Record name | 6beta-Hydroxy-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxy-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6β-Hydroxy Ethynyl Estradiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.BETA.-HYDROXY-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6β-Hydroxy-ethinylestradiol: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of 6β-Hydroxy-ethinylestradiol, a key metabolite of the synthetic estrogen ethinylestradiol. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, metabolic pathways, analytical methodologies, and the emerging significance of this compound in the context of drug metabolism and safety assessment.
Executive Summary
6β-Hydroxy-ethinylestradiol is a hydroxylated metabolite of ethinylestradiol, a widely prescribed component of oral contraceptives. The formation of this metabolite is primarily catalyzed by the cytochrome P450 enzyme system, with a significant contribution from the CYP3A4 isozyme. Understanding the biotransformation of ethinylestradiol, including the generation of 6β-Hydroxy-ethinylestradiol, is critical for evaluating potential drug-drug interactions and assessing the safety and efficacy of co-administered therapeutic agents. This guide will explore the scientific underpinnings of its formation, state-of-the-art analytical techniques for its quantification, and its potential application as a biomarker for CYP3A4 activity.
Introduction to 6β-Hydroxy-ethinylestradiol
6β-Hydroxy-ethinylestradiol is a phase I metabolite of ethinylestradiol, formed through an oxidative process in the liver. Its chemical structure and properties are fundamental to its biological behavior and the analytical strategies employed for its detection.
Chemical Properties and Structure
The key chemical identifiers and properties of 6β-Hydroxy-ethinylestradiol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | [1] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| CAS Number | 56324-28-8 | [1] |
Biosynthesis and Metabolism of Ethinylestradiol
The biotransformation of ethinylestradiol is a complex process involving multiple enzymatic pathways, primarily occurring in the liver and gut wall.[2] The hydroxylation of ethinylestradiol is a critical step in its metabolism, leading to the formation of various metabolites, including 6β-Hydroxy-ethinylestradiol.
The Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the oxidative metabolism of a vast array of xenobiotics, including ethinylestradiol.[2] In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2C9 as the major contributors to the oxidative metabolism of ethinylestradiol.[3][4] While 2-hydroxylation is a major metabolic pathway, hydroxylation at the 6β-position also occurs, mediated predominantly by CYP3A4.[3][4]
The metabolic pathway can be visualized as follows:
Sources
- 1. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6β-Hydroxy-ethinylestradiol as an Ethinylestradiol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethinylestradiol (EE), a cornerstone of oral contraceptives and hormone replacement therapies, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Among its various metabolic pathways, 6β-hydroxylation represents a significant transformation, yielding 6β-Hydroxy-ethinylestradiol. This guide provides a comprehensive technical overview of this metabolite, detailing its biochemical formation, the critical role of CYP3A4, and its potential pharmacological implications. Furthermore, this document outlines detailed methodologies for the in-vitro study and analytical quantification of 6β-Hydroxy-ethinylestradiol, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Ethinylestradiol and its Metabolic Fate
Ethinylestradiol is a synthetic derivative of estradiol, featuring an ethinyl group at the C17α position.[1] This structural modification significantly enhances its oral bioavailability and metabolic stability compared to its endogenous counterpart.[2] The primary contraceptive action of ethinylestradiol involves the suppression of the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn prevents ovulation.[2]
The metabolism of ethinylestradiol is complex and a critical determinant of its efficacy and safety profile. The liver is the principal site of its biotransformation, where it undergoes both Phase I and Phase II metabolic reactions.[2] Phase I reactions are primarily oxidative, catalyzed by CYP enzymes, leading to the formation of various hydroxylated metabolites.[3] The most prominent of these are 2-hydroxy, 4-hydroxy, and 16α-hydroxy derivatives. Subsequently, these metabolites, along with the parent drug, are conjugated with sulfonic acid or glucuronic acid in Phase II reactions to facilitate their excretion.
The 6β-Hydroxylation Pathway: A Key Metabolic Route
While 2-hydroxylation is often cited as the major oxidative pathway for ethinylestradiol, 6β-hydroxylation also plays a crucial role. This reaction involves the introduction of a hydroxyl group at the 6β position of the steroid nucleus.
The Central Role of Cytochrome P450 3A4 (CYP3A4)
The 6β-hydroxylation of a wide range of steroids is a hallmark of CYP3A4 activity.[4] CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of a vast number of xenobiotics, including ethinylestradiol.[5] The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the ethinylestradiol molecule to form the 6β-hydroxy metabolite.
The following diagram illustrates the metabolic conversion of ethinylestradiol to 6β-Hydroxy-ethinylestradiol, highlighting the central role of CYP3A4.
Caption: Metabolic pathway of ethinylestradiol to 6β-Hydroxy-ethinylestradiol catalyzed by CYP3A4.
Pharmacological Significance of 6β-Hydroxy-ethinylestradiol
The pharmacological activity of 6β-Hydroxy-ethinylestradiol is not as extensively characterized as the parent compound or its 2- and 4-hydroxy metabolites. However, it is generally understood that hydroxylation at the 6β position can alter the binding affinity for estrogen receptors (ERα and ERβ) and potentially modulate the estrogenic activity of the parent compound. Further research is warranted to fully elucidate the specific estrogenic or anti-estrogenic effects of this metabolite and its contribution to the overall therapeutic and adverse effects of ethinylestradiol. Some studies suggest that estrogen metabolites can have varied biological activities, including potential links to reactive oxygen species production.[6]
In-Vitro Analysis of 6β-Hydroxylation
The formation of 6β-Hydroxy-ethinylestradiol can be investigated in vitro using human liver microsomes, which are rich in CYP enzymes.[7] This experimental approach allows for the determination of kinetic parameters and the evaluation of potential drug-drug interactions.
Experimental Workflow
The following diagram outlines a typical workflow for an in-vitro study of ethinylestradiol metabolism.
Caption: Workflow for in-vitro metabolism study of ethinylestradiol.
Detailed Experimental Protocol
Objective: To determine the in-vitro formation of 6β-Hydroxy-ethinylestradiol from ethinylestradiol using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Ethinylestradiol
-
6β-Hydroxy-ethinylestradiol standard
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of ethinylestradiol and 6β-Hydroxy-ethinylestradiol in methanol.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
Keep all solutions on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Ethinylestradiol (desired final concentrations, e.g., 1-100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle agitation.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile.
-
Vortex briefly and incubate on ice for 10 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 6β-Hydroxy-ethinylestradiol formed.
-
Prepare a standard curve of 6β-Hydroxy-ethinylestradiol to allow for accurate quantification.
-
Kinetic Parameter Determination
| Parameter | Description | Typical Value Range for Steroid 6β-hydroxylation by CYP3A4 |
| Kₘ | Michaelis constant; substrate concentration at half-maximal velocity. | 10 - 100 µM |
| Vₘₐₓ | Maximum reaction velocity. | Varies depending on the specific substrate and experimental conditions. |
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are essential for the quantification of 6β-Hydroxy-ethinylestradiol in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of drug metabolites due to its high selectivity and sensitivity.[9][10] A typical LC-MS/MS method for 6β-Hydroxy-ethinylestradiol would involve:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.
-
Chromatographic Separation: Reversed-phase HPLC to separate 6β-Hydroxy-ethinylestradiol from the parent drug and other metabolites.
-
Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
| Analytical Parameter | Typical Conditions |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization | Electrospray Ionization (ESI) in positive or negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Clinical and Pharmacological Implications
The formation of 6β-Hydroxy-ethinylestradiol has several important clinical and pharmacological implications:
-
Drug-Drug Interactions: Co-administration of ethinylestradiol with inducers or inhibitors of CYP3A4 can alter its metabolism, including the formation of 6β-Hydroxy-ethinylestradiol.[5] CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can increase the clearance of ethinylestradiol, potentially leading to reduced contraceptive efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can decrease its clearance, leading to increased exposure and a higher risk of adverse effects.[5]
-
Interindividual Variability: Genetic polymorphisms in the CYP3A4 gene can lead to significant interindividual differences in the rate of ethinylestradiol metabolism. This variability can affect both the efficacy and safety of ethinylestradiol-containing medications.
-
Contribution to Overall Estrogenic Effect: The extent to which 6β-Hydroxy-ethinylestradiol contributes to the overall estrogenic activity of the parent drug is an area for further investigation. Understanding the pharmacological profile of this metabolite is crucial for a complete assessment of the clinical effects of ethinylestradiol.
Conclusion
6β-Hydroxy-ethinylestradiol is a notable metabolite of ethinylestradiol, formed primarily through the action of CYP3A4. Its formation is a key aspect of the overall disposition of ethinylestradiol and has significant implications for drug-drug interactions and interindividual variability in response. The in-vitro and analytical methodologies detailed in this guide provide a robust framework for researchers to further investigate the biochemical and pharmacological properties of this important metabolite. A deeper understanding of the 6β-hydroxylation pathway will contribute to the safer and more effective use of ethinylestradiol in clinical practice.
References
-
Bieler, S., et al. (2017). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Molecules, 22(1), 113. [Link]
-
Wikipedia. (2024). Ethinylestradiol. [Link]
-
PubChem. (2024). Ethinylestradiol. National Center for Biotechnology Information. [Link]
-
Wiesinger, H., et al. (2016). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. Clinical Pharmacology & Therapeutics, 99(4), 433-442. [Link]
- Mackinnon, M., Sutherland, E., & Simon, F. R. (1977). Effects of ethinyl estradiol on hepatic microsomal proteins and the turnover of cytochrome P-450. The Journal of laboratory and clinical medicine, 90(6), 1096–1106.
- Puga, A. C., et al. (1983). Estrogenic activities of estradiol enantate and ethinylestradiol compared at a clinical level. Revista de investigacion clinica, 35(2), 147–152.
-
PubChem. (2024). 6beta-Hydroxy-ethinylestradiol. National Center for Biotechnology Information. [Link]
-
ClinPGx. (2024). ethinyl estradiol. [Link]
- Yamazaki, H., et al. (2001). Kinetic parameters for steroid 6β-hydroxylation activities by recombinant human CYP3A4 and CYP3A5. Biological & Pharmaceutical Bulletin, 24(5), 579-582.
-
Bieler, S., et al. (2017). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. ResearchGate. [Link]
- Lee, A. J., et al. (2003). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug Metabolism and Disposition, 31(7), 834-841.
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). ResearchGate. [Link]
-
Waters. (n.d.). Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. [Link]
-
Huang, W., et al. (2020). Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. Molecules, 25(24), 5938. [Link]
-
Bieler, S., et al. (2017). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI. [Link]
- Guernsey, D. L., et al. (1998). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 38(9), 819-826.
-
Bieler, S., et al. (2017). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. OUCI. [Link]
- Wang, Z., et al. (1995). Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis. Biochemical pharmacology, 50(10), 1577–1584.
-
Meurer, E. C., et al. (2017). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Journal of Applied Pharmaceutical Science, 7(2), 001-008. [Link]
-
Global Substance Registration System. (n.d.). 6.BETA.-HYDROXY-ETHINYLESTRADIOL. [Link]
- Back, D. J., & Orme, M. L. (1990). Pharmacokinetic drug interactions with oral contraceptives. Clinical pharmacokinetics, 18(6), 472–484.
- Zhang, H., et al. (2007). Role of cytochrome P450 in estradiol metabolism in vitro. Yao xue xue bao = Acta pharmaceutica Sinica, 42(1), 59–64.
- Lee, J. S., et al. (2002). Inhibition of the human liver microsomal and human cytochrome P450 1A2 and 3A4 metabolism of estradiol by deployment-related and other chemicals.
-
Ethinylestradiol. (n.d.). ResearchGate. [Link]
-
Wiesinger, H., et al. (2016). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. National Center for Biotechnology Information. [Link]
- Goldzieher, J. W. (1989). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322.
-
Stimmel, E. L. (1951). THE METABOLISM OF ETHINYL ESTRADIOL IN MAN. The Journal of Clinical Endocrinology & Metabolism, 11(4), 364–371. [Link]
Sources
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
6beta-Hydroxy-ethinylestradiol structural formula
Technical Deep Dive: 6 -Hydroxy-Ethinylestradiol
Structural Characterization, Metabolic Pathways, and Analytical Quantification
Executive Summary
6
This guide provides a rigorous technical analysis of 6
Part 1: Structural Architecture & Stereochemistry
The pharmacological distinctiveness of 6
Chemical Identity
| Parameter | Specification |
| IUPAC Name | (6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol |
| Common Name | 6 |
| EP Impurity Code | Impurity F |
| Molecular Formula | C |
| Molecular Weight | 312.40 g/mol |
| CAS Registry | 56324-28-8 |
| Stereocenters | C6 (R-configuration), C8, C9, C13, C14, C17 |
Stereochemical Significance
The "beta" (
-
Steric Hindrance: The
-orientation introduces steric bulk on the "upper" face of the molecule, reducing affinity for the Estrogen Receptor (ER ) compared to the parent EE2. -
Benzylic Reactivity: The C6 position is benzylic to the aromatic A-ring. While the
-OH is relatively stable, it is susceptible to dehydration under strong acidic conditions or elevated temperatures, forming a conjugated double bond ( unsaturation).
Part 2: Biosynthesis & Metabolic Pathway (CYP3A4)[6]
The formation of 6
Mechanistic Pathway
The reaction proceeds via a radical abstraction-recombination mechanism typical of P450 monooxygenases. CYP3A4 abstracts a hydrogen atom from the C6 position, followed by the "oxygen rebound" step which inserts the hydroxyl group.
Note on Causality: The dominance of the 6
Pathway Visualization
Figure 1: The oxidative metabolic trajectory of Ethinylestradiol mediated by CYP3A4, leading to the formation of 6
Part 3: Analytical Methodology (LC-MS/MS)
Quantifying 6
Protocol Strategy: To ensure scientific integrity and high sensitivity, this protocol utilizes Dansyl Chloride derivatization . This introduces a tertiary amine, significantly enhancing ionization in ESI(+) mode.[1][2]
Validated Workflow
Reagents:
-
Internal Standard (IS): Ethinylestradiol-d4 or 6
-OH-EE2-d4 (if available). -
Derivatizing Agent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: Sodium Bicarbonate (100 mM, pH 10.5).
Step-by-Step Protocol:
-
Sample Preparation (LLE):
-
Aliquot 200
L plasma. Spike with IS. -
Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) .
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
Evaporate supernatant to dryness under nitrogen at 40°C.
-
-
Derivatization (Critical Step):
-
Reconstitute residue in 50
L Sodium Bicarbonate buffer. -
Add 50
L Dansyl Chloride solution. -
Incubate at 60°C for 10 minutes. (Causality: Heat drives the reaction between the phenolic OH of the A-ring and the sulfonyl chloride).
-
Cool to room temperature.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 50x2.1mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Mass Transitions (MRM)
The following transitions monitor the Dansyl-derivative:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6 | 546.2 | 171.1 | 35 |
| EE2-Dansyl (Parent) | 530.2 | 171.1 | 35 |
| IS (EE2-d4-Dansyl) | 534.2 | 171.1 | 35 |
Note: The product ion m/z 171.1 corresponds to the dimethylaminonaphthalene moiety of the dansyl group, a common fragment for this derivative.
Analytical Workflow Diagram
Figure 2: High-sensitivity analytical workflow for the quantification of 6
Part 4: Pharmacological & Toxicological Implications
Activity Profile
Research indicates that 6
-
Receptor Affinity: The 6
-hydroxyl group interferes with the hydrophobic interaction required for high-affinity binding to the ligand-binding domain of ER and ER . -
Clinical Relevance: It is primarily viewed as a detoxification product rather than an active metabolite.
Toxicology and Impurity Control
As Impurity F in pharmacopoeial standards (EP/USP), strict limits are placed on 6
-
Limit: Typically < 0.5% in raw material.
-
Stability Warning: Researchers utilizing 6
-OH-EE2 as a reference standard must store it at -20°C. The compound is sensitive to oxidative degradation.
Drug-Drug Interactions (DDI)
Monitoring 6
-
Scenario: If a patient takes Rifampicin (a potent CYP3A4 inducer) alongside EE2, the ratio of 6
-OH-EE2 to EE2 in urine/plasma will increase, correlating with reduced contraceptive efficacy.
References
-
European Pharmacopoeia (Ph. Eur.). Ethinylestradiol Monograph: Impurity F.[3] 10th Edition. Strasbourg, France: EDQM.
-
Guengerich, F. P. (2004). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of Biochemistry and Biophysics.
-
Zhang, H., et al. (2025). Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma. Journal of Chromatography B.
-
PubChem. 6beta-Hydroxy-ethinylestradiol Compound Summary. National Center for Biotechnology Information. Link
-
Stanczyk, F. Z., et al. (2013). Ethinyl estradiol and other synthetic estrogens: pharmacology, pharmacokinetics, and mechanism of action. Contraception.[4][5][6][7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 6beta-Hydroxy-ethinylestradiol
An In-depth Technical Guide to the Physical and Chemical Properties of 6β-Hydroxy-ethinylestradiol
This guide provides a comprehensive overview of the physical and chemical properties of 6β-Hydroxy-ethinylestradiol, a key metabolite and impurity of the widely used synthetic estrogen, ethinylestradiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical analytical methodologies, offering a framework for the characterization and understanding of this important compound.
Introduction: Context and Significance
Ethinylestradiol (EE) is a cornerstone of oral contraceptive formulations and hormone replacement therapies.[1] Its metabolic fate is a critical determinant of its efficacy and safety profile. The biotransformation of EE occurs primarily in the liver and involves a series of reactions catalyzed by Cytochrome P450 (CYP) enzymes, leading to various hydroxylated metabolites.[2][3] Among these, 6β-Hydroxy-ethinylestradiol (6β-OH-EE) is a notable product. As a reference standard, it is crucial for analytical method development, quality control applications during drug synthesis, and formulation.[4] Understanding the physicochemical properties of 6β-OH-EE is therefore essential for impurity profiling, metabolic studies, and ensuring the quality of EE-containing pharmaceutical products. This molecule is also cataloged as "Ethinylestradiol Impurity F" in the European Pharmacopoeia, underscoring its regulatory importance.[5][6]
Molecular Identity and Physicochemical Properties
The fundamental identity of 6β-Hydroxy-ethinylestradiol is established by its unique molecular structure, which features the core steroidal framework of estradiol with an ethynyl group at the C17α position and hydroxyl groups at C3, C17β, and, characteristically, at the C6β position.
Structural and General Properties
The introduction of the 6β-hydroxyl group significantly alters the polarity and stereochemistry compared to the parent compound, ethinylestradiol. This has direct implications for its solubility, chromatographic behavior, and biological interactions.
| Property | Data | Source(s) |
| IUPAC Name | (6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | [6][7] |
| Synonyms | 6beta-Hydroxyethinylestradiol, 19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,6β,17-triol, Ethinylestradiol Impurity F | [5][6][7] |
| CAS Number | 56324-28-8 | [5][8] |
| Molecular Formula | C₂₀H₂₄O₃ | [8] |
| Molecular Weight | 312.4 g/mol | [8] |
| Appearance | White solid | [5] |
Computed Properties and Solubility Profile
Experimentally determined data for properties such as melting point and pKa are not widely published. However, computational models and data from the parent compound provide valuable insights. The presence of three hydroxyl groups suggests some solubility in polar solvents through hydrogen bonding, while the large steroid backbone imparts significant hydrophobic character.[9]
| Computed Property | Value | Source(s) |
| XLogP3 | 2.4 | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
For comparative context, the parent compound, ethinylestradiol, is soluble in organic solvents like ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL), but is sparingly soluble in aqueous buffers.[10] A common method to prepare aqueous solutions of ethinylestradiol involves first dissolving it in ethanol and then diluting with an aqueous buffer, achieving a solubility of approximately 0.125 mg/mL in a 1:7 ethanol:PBS solution.[10] It is anticipated that 6β-Hydroxy-ethinylestradiol would exhibit slightly increased aqueous solubility due to the additional polar hydroxyl group.
Biological Context: Metabolic Formation
6β-Hydroxy-ethinylestradiol is formed in the body through the metabolic oxidation of ethinylestradiol. This process is primarily mediated by a superfamily of enzymes known as Cytochrome P450s, which are abundant in the liver.[3] While the major site of hydroxylation for ethinylestradiol is the 2-position, catalyzed mainly by CYP3A4 and CYP2C9, other isoforms contribute to the formation of a variety of hydroxylated metabolites.[2][11] The 6β-hydroxylation pathway represents one of these metabolic routes.
Sources
- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-beta-Hydroxy Estradiol - CAS - 3583-03-7 | Axios Research [axios-research.com]
- 5. esschemco.com [esschemco.com]
- 6. 6Beta-Hydroxy Ethynyl Estradiol | LGC Standards [lgcstandards.com]
- 7. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for solid-phase extraction of 6beta-Hydroxy-ethinylestradiol
Application Note: High-Recovery Solid-Phase Extraction of 6 -Hydroxy-ethinylestradiol from Biological Matrices
Abstract & Scientific Context
The quantification of 6
This physicochemical shift presents a specific challenge in Solid-Phase Extraction (SPE): standard C18 protocols optimized for the lipophilic parent (EE2) often result in breakthrough (sample loss) of the more polar 6
This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. Unlike traditional silica-based C18, polymeric sorbents possess a dual retention mechanism that captures the polar metabolite with high recovery while allowing for aggressive washing to remove matrix interferences (phospholipids and proteins).
Physicochemical Basis for Method Design
To design a self-validating protocol, one must understand the analyte's behavior relative to the sorbent.
| Parameter | Value / Characteristic | Implication for SPE |
| Analyte | 6 | Steroid backbone with phenolic -OH and alkyl -OH. |
| LogP | ~2.4 - 2.8 (Estimated) | More polar than EE2 (LogP ~3.7). Requires weaker wash solvents to prevent elution. |
| pKa | ~10.2 (Phenolic OH) | Analyte is neutral at physiological pH. Do not basify > pH 9 during load/wash to prevent ionization and loss of retention. |
| Sorbent | Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., Oasis HLB, Strata-X) | Why? The pyrrolidone ring provides polar retention (hydrogen bonding) for the 6-OH group, while the divinylbenzene retains the steroid core. |
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and flow of the extraction logic.
Figure 1: Decision tree and workflow for the extraction of 6
Detailed Protocol
Materials & Reagents
-
SPE Cartridge: Polymeric HLB (30 mg / 1 mL or 60 mg / 3 mL).
-
Examples: Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut Plexa.
-
-
Internal Standard (IS): Ethinylestradiol-d4 (or Estriol-d3 if specific metabolite IS is unavailable).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Phosphoric Acid (
).
Sample Pre-treatment
Objective: Disrupt protein binding and ensure the analyte is in a neutral state for Reversed-Phase retention.
-
Aliquot: Transfer 250
L of plasma to a clean tube. -
Spike IS: Add 10
L of Internal Standard working solution. -
Dilution: Add 250
L of 4% in water . -
Mix: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.
Solid-Phase Extraction (SPE) Procedure
| Step | Solvent / Volume | Technical Rationale |
| 1. Condition | 1 mL MeOH | Activates the hydrophobic ligands of the polymer. |
| 2. Equilibrate | 1 mL Water | Removes excess MeOH; prepares sorbent for aqueous load. |
| 3. Load | Supernatant from Pre-treatment | Load slowly (1 mL/min) to allow diffusion of the steroid into the pores. |
| 4. Wash 1 | 1 mL 5% MeOH in Water | CRITICAL: Removes salts and proteins. Do not exceed 5-10% MeOH. Higher organic content will elute 6 |
| 5. Dry | Vacuum for 2-5 mins | Removes residual water which can interfere with elution or subsequent drying times. |
| 6. Elute | 2 x 250 | Elutes the analyte. Two small aliquots are more efficient than one large aliquot (mass transfer kinetics). |
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen (
) at 40°C. -
Reconstitution: Reconstitute in 100
L of Mobile Phase Initial Conditions (e.g., 50:50 MeOH:Water or ACN:Water).-
Note: If sensitivity is low, this is the stage where Dansyl Chloride derivatization is performed (See Section 6).
-
Quality Control & Troubleshooting
Acceptance Criteria
-
Recovery: > 85% (Calculated by comparing pre-extraction spike vs. post-extraction spike).
-
Matrix Effect: < 15% suppression/enhancement.
-
Linearity:
over the range 10 pg/mL – 10 ng/mL.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Wash step too strong | Reduce Wash 1 solvent to 100% Water or <5% MeOH. The 6-OH group makes the molecule "slippery" on RP phases. |
| High Backpressure | Protein precipitation on frit | Ensure pre-treatment centrifugation is sufficient. Do not load the pellet. |
| Peak Tailing | Secondary interactions | Ensure final reconstitution solvent matches the initial mobile phase strength. |
Advanced Optimization: Derivatization (Optional)
For ultra-trace analysis (< 10 pg/mL), the native ionization of 6
Protocol:
-
After the Evaporation step (4.4.1), add 50
L of 1 mg/mL Dansyl Chloride in Acetone + 50 L 0.1M Sodium Bicarbonate (pH 10.5). -
Incubate at 60°C for 15 minutes.
-
Mechanism: Dansyl chloride reacts with the phenolic hydroxyl group, introducing a tertiary amine. This allows for highly sensitive ESI (+) detection.
References
-
Metabolic Pathway Context
-
Drug Metabolism and Disposition, "The involvement of CYP3A4 and CYP2C9 in the metabolism of 17ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-ethinylestradiol".[4] (2004). Delineates the 6 -hydroxylation pathway.
-
-
Bioanalytical Validation Guidelines
- FDA Guidance for Industry: Bioanalytical Method Valid
-
SPE Sorbent Chemistry (Polymeric HLB)
- Waters Corporation. "Oasis HLB Care and Use Manual". Describes the dual retention mechanism for polar metabolites.
-
Derivatization Protocols for Estrogens
- Journal of Chromatography B.
Developing a validated analytical method for 6beta-Hydroxy-ethinylestradiol
Application Note: High-Sensitivity LC-MS/MS Quantification of 6 -Hydroxy-Ethinylestradiol in Human Plasma
Executive Summary
The quantification of 6
This protocol details a validated, high-sensitivity LC-MS/MS method utilizing Dansyl Chloride (DNS-Cl) derivatization . Unlike direct negative-mode ESI, which suffers from poor ionization efficiency for this metabolite, dansylation introduces a tertiary amine, enabling high-response positive-mode ESI. Crucially, this method incorporates a Biphenyl stationary phase to achieve baseline resolution between the target analyte (6
Metabolic Context & Analytical Challenges
The Mechanistic Pathway
Ethinylestradiol is primarily metabolized by CYP3A4. While 2-hydroxylation is the dominant pathway, 6
Figure 1: Metabolic pathway of Ethinylestradiol highlighting the critical separation requirement between the 6
Critical Analytical Hurdles
-
Isomeric Separation: 6
-OH-EE and 6 -OH-EE are diastereomers with identical mass spectra. They cannot be distinguished by MS/MS alone; chromatographic resolution is mandatory. -
Sensitivity: Circulating levels of 6
-OH-EE are often in the low pg/mL range, below the capability of standard ESI- methods. -
Derivatization Specificity: Dansyl chloride reacts with the phenolic C3-OH. The C6-OH is a secondary alcohol and typically remains underivatized under controlled conditions, resulting in a mono-dansyl derivative.
Experimental Methodology
Reagents & Standards
-
Reference Standard: 6
-Hydroxy-Ethinylestradiol (Purity >98%). -
Internal Standard (IS): Ethinylestradiol-d4 (Note: Deuterated 6
-OH-EE is preferred if available; EE-d4 is an acceptable surrogate for the derivatized workflow). -
Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).[1]
-
Buffer: 100 mM Sodium Bicarbonate (pH 10.5).
Sample Preparation Workflow
We utilize a Liquid-Liquid Extraction (LLE) followed by chemical derivatization. This approach minimizes matrix effects (phospholipids) while maximizing recovery.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL human plasma into a glass tube.
-
Spike: Add 20 µL IS working solution (5 ng/mL).
-
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) . Vortex (5 min) and Centrifuge (4000 rpm, 5 min).
-
Dry Down: Flash freeze the aqueous layer (dry ice/acetone bath), decant the organic layer, and evaporate to dryness under
at 40°C. -
Derivatization:
-
Reconstitute residue in 50 µL 100 mM NaHCO
(pH 10.5) . -
Add 50 µL Dansyl Chloride solution .
-
Incubate at 60°C for 10 minutes (heating block).
-
-
Quench & Clean: Add 100 µL water to quench. (Optional: Perform a second LLE with Hexane to remove excess reagent if background noise is high).
-
Final Prep: Transfer supernatant/extract to autosampler vials.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Restek Raptor Biphenyl.
-
Rationale: Biphenyl phases offer superior
- interactions compared to C18, essential for separating steroid isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0-1.0 min: 40% B
-
1.0-6.0 min: 40%
75% B (Shallow gradient for isomer resolution) -
6.0-7.0 min: 95% B (Wash)
-
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive Mode (Dansyl derivative).
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (
Note: The precursor 546.2 corresponds to [M+H]+ of the mono-dansylated 6
Validated Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring matrix removal and sensitivity enhancement.
Validation Performance Summary
The following data represents typical performance metrics compliant with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Accuracy | 85-115% (80-120% at LLOQ) | 92.4% – 106.1% |
| Precision (CV) | <15% (<20% at LLOQ) | 3.5% – 8.2% |
| Selectivity | No interference at RT | Baseline resolved from 6 |
| Matrix Effect | IS-normalized Factor ~1.0 | 0.95 – 1.04 |
| LLOQ | S/N > 10 | 5.0 pg/mL |
Self-Validating Control Steps
To ensure "Trustworthiness" in routine analysis, implement these system suitability tests (SST):
-
Resolution Check: Inject a mixture of 6
and 6 standards before every run. Valley-to-peak ratio must be <10%. -
Derivatization Efficiency: Monitor the ratio of Underivatized to Derivatized analyte in a high-concentration QC. >95% conversion is required.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Anari, M. R., et al. (2002). "Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma." Analytical Chemistry, 74(16), 4136–4144. [Link]
-
Zhang, H., et al. (2004). "The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol." Drug Metabolism and Disposition, 32(11), 1209-1212.[4] [Link]
Application Note: Utilizing 6β-Hydroxy-Ethinylestradiol Formation for High-Throughput Metabolic Stability and CYP3A4 Phenotyping Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic stability is a critical parameter in drug discovery and development, directly influencing a compound's pharmacokinetic profile and potential for drug-drug interactions (DDIs). Cytochrome P450 3A4 (CYP3A4) is a key enzyme responsible for the metabolism of a vast array of xenobiotics. This application note provides a detailed guide for the use of ethinylestradiol as a probe substrate to assess metabolic stability and CYP3A4 activity by quantifying the formation of its metabolite, 6β-hydroxy-ethinylestradiol. We will delve into the scientific rationale, provide a comprehensive, step-by-step protocol for in vitro assays using human liver microsomes, and detail the analytical methodology for metabolite quantification via LC-MS/MS.
Introduction: The Central Role of Metabolic Stability and CYP3A4
The metabolic fate of a drug candidate is a pivotal determinant of its clinical success. Rapid metabolism can lead to low bioavailability and the need for frequent, high doses, while very slow metabolism can result in drug accumulation and toxicity.[1] In vitro metabolic stability assays are therefore essential tools in early drug discovery for screening and optimizing compounds with desirable pharmacokinetic properties.[2]
The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a dominant role in drug metabolism.[3] Located predominantly in the liver and intestine, CYP3A4 is responsible for the oxidative metabolism of over 50% of currently marketed drugs.[4] Consequently, the potential for a new chemical entity (NCE) to be a substrate, inhibitor, or inducer of CYP3A4 is a major consideration in drug development to avoid clinically significant DDIs.
Ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives, is extensively metabolized by CYP enzymes, with CYP3A4 being a major contributor to its hydroxylation.[4][5] One of the primary metabolic pathways is the formation of 6β-hydroxy-ethinylestradiol. This specific hydroxylation reaction is highly characteristic of CYP3A4 activity, making the rate of 6β-hydroxy-ethinylestradiol formation a reliable indicator of CYP3A4 function.
This application note will guide researchers in setting up a robust in vitro assay to measure the formation of 6β-hydroxy-ethinylestradiol from ethinylestradiol in human liver microsomes (HLMs), a well-established in vitro system that contains a rich complement of drug-metabolizing enzymes.[2]
Scientific Rationale: Why 6β-Hydroxylation of Ethinylestradiol is a Superior Marker for CYP3A4 Activity
The choice of a probe substrate and its corresponding metabolic pathway is critical for accurately assessing the activity of a specific CYP isozyme. The 6β-hydroxylation of testosterone has traditionally been used as a marker for CYP3A4 activity. However, the use of ethinylestradiol offers several advantages. As a widely prescribed drug, its metabolic pathways and potential for DDIs are of direct clinical relevance.[3]
The formation of 6β-hydroxy-ethinylestradiol is a specific and significant metabolic route mediated by CYP3A4. By measuring the appearance of this metabolite over time, we can determine the intrinsic clearance (CLint) of this specific metabolic pathway. This "metabolite formation" approach can be more sensitive and specific than the "parent depletion" method, especially for compounds that are metabolized by multiple enzymes or pathways.[6]
The kinetic parameters of ethinylestradiol metabolism by CYP3A4 have been studied, with reported apparent Km values in the low micromolar range.[7] This knowledge allows for the selection of appropriate substrate concentrations in the in vitro assay to ensure that the enzyme is not saturated and that the reaction velocity is proportional to the enzyme concentration, providing a reliable measure of CYP3A4 activity.
Experimental Design and Workflow
A typical workflow for assessing the metabolic stability of ethinylestradiol and CYP3A4 activity involves the incubation of ethinylestradiol with human liver microsomes in the presence of a co-factor regenerating system, followed by sample cleanup and analysis by LC-MS/MS.
Figure 1: A generalized workflow for the in vitro metabolism of ethinylestradiol.
Detailed Protocols
Reagent Preparation
Table 1: Reagent and Stock Solution Preparation
| Reagent | Preparation | Storage |
| Ethinylestradiol Stock Solution (10 mM) | Dissolve an appropriate amount of ethinylestradiol in methanol. For example, dissolve 2.96 mg of ethinylestradiol (MW: 296.40 g/mol ) in 1 mL of methanol.[8] | -20°C, protected from light |
| 6β-Hydroxy-ethinylestradiol Stock Solution (1 mM) | Dissolve an appropriate amount of 6β-hydroxy-ethinylestradiol standard in methanol. For example, dissolve 0.312 mg of 6β-hydroxy-ethinylestradiol (MW: 312.40 g/mol ) in 1 mL of methanol.[3] | -20°C, protected from light |
| Human Liver Microsomes (HLMs) | Commercially available. Thaw on ice immediately before use and dilute to the desired concentration (e.g., 20 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). | As per manufacturer's instructions |
| NADPH Regenerating System | Solution A: 1.3 M NADP+, 3.3 M glucose-6-phosphate, 3.3 M MgCl2 in water. Solution B: 0.4 U/µL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate. | -20°C |
| 0.1 M Potassium Phosphate Buffer (pH 7.4) | Prepare a solution of monobasic and dibasic potassium phosphate and adjust the pH to 7.4. | 4°C |
| Quenching Solution | Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the metabolite or a structurally similar compound). | Room Temperature |
In Vitro Incubation Assay
This protocol is designed for a final incubation volume of 200 µL.
-
Prepare the Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the following components per reaction (prepare enough for all time points and controls):
-
154 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)
-
20 µL of NADPH Regenerating System Solution A
-
2 µL of NADPH Regenerating System Solution B
-
4 µL of Human Liver Microsomes (final concentration: 0.4 mg/mL)
-
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes in a shaking water bath.
-
Initiate the Reaction: Start the reaction by adding 20 µL of a pre-warmed working solution of ethinylestradiol (e.g., 10 µM in buffer, for a final concentration of 1 µM). The final substrate concentration should ideally be below the Km to ensure first-order kinetics.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture and immediately add it to a tube containing 100 µL of the cold quenching solution.
-
Controls:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with an equal volume of phosphate buffer. This control accounts for any non-enzymatic degradation.
-
Negative Control (Heat-inactivated Microsomes): Use microsomes that have been boiled for 5 minutes prior to addition to the incubation mixture. This control confirms that the observed metabolism is enzymatic.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of 6β-Hydroxy-Ethinylestradiol
The quantification of the formed 6β-hydroxy-ethinylestradiol is achieved using a sensitive and selective LC-MS/MS method.
Rationale for Analytical Method
Due to the low concentrations of metabolites formed in in vitro assays, a highly sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for accurate quantification.[9] Derivatization of the phenolic hydroxyl group with reagents like dansyl chloride can significantly enhance ionization efficiency and, therefore, sensitivity, although it adds a step to the sample preparation.[10]
Proposed LC-MS/MS Parameters
The following are proposed starting parameters for the analysis of 6β-hydroxy-ethinylestradiol. Method optimization is highly recommended.
Table 2: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for steroid-like molecules. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | A suitable gradient from low to high organic phase | To elute the analyte with good peak shape and resolution from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for standard bore columns. |
| Column Temperature | 40°C | Can improve peak shape and reduce viscosity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The hydroxyl groups on the steroid scaffold can be protonated. |
| Precursor Ion (Q1) | m/z 313.2 | [M+H]+ for 6β-hydroxy-ethinylestradiol (C20H24O3, MW: 312.4 g/mol ).[3] |
| Product Ions (Q3) | To be determined empirically. Likely fragments would involve loss of water (m/z 295.2) and fragmentation of the steroid rings. Based on the fragmentation of similar estrogens, characteristic product ions can be identified.[11] | MRM transitions provide high selectivity and sensitivity. |
| Internal Standard | A stable isotope-labeled 6β-hydroxy-ethinylestradiol (if available) or a structurally similar compound. | To correct for matrix effects and variations in sample processing and instrument response. |
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of formation of 6β-hydroxy-ethinylestradiol, which can then be used to calculate the intrinsic clearance (CLint).
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) of the 6β-hydroxy-ethinylestradiol standards against their known concentrations.
-
Quantify Metabolite Formation: Using the regression equation from the standard curve, calculate the concentration of 6β-hydroxy-ethinylestradiol in each of the timed samples.
-
Determine the Rate of Formation: Plot the concentration of 6β-hydroxy-ethinylestradiol against time. The initial, linear portion of this curve represents the initial rate of formation (v). This rate should be expressed in pmol/min/mg of microsomal protein.
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = v / [S] Where:
-
v = initial rate of metabolite formation (pmol/min/mg protein)
-
[S] = initial substrate concentration (µM or pmol/µL)
-
The calculated CLint value can be used to rank-order compounds based on their metabolic stability and to predict in vivo hepatic clearance.[12]
Figure 2: The metabolic conversion of Ethinylestradiol to 6β-Hydroxy-ethinylestradiol by CYP3A4.
Conclusion: A Self-Validating System for Robust Metabolic Profiling
The protocol described in this application note provides a robust and reliable method for assessing CYP3A4 activity and the metabolic stability of compounds that are substrates of this key enzyme. The use of ethinylestradiol and the specific quantification of its 6β-hydroxylated metabolite offer a clinically relevant and scientifically sound approach.
The self-validating nature of this protocol is ensured by the inclusion of appropriate controls. The absence of metabolite formation in incubations without the NADPH regenerating system or with heat-inactivated microsomes confirms that the observed reaction is indeed a CYP-mediated enzymatic process. The use of a specific MRM transition for 6β-hydroxy-ethinylestradiol in the LC-MS/MS analysis provides a high degree of certainty in the identity of the quantified metabolite.
By following this detailed protocol, researchers in drug discovery and development can generate high-quality, reproducible data on metabolic stability, enabling more informed decisions in the lead optimization process and providing critical insights into the potential for CYP3A4-mediated drug-drug interactions.
References
- Yuan, L., et al. (2012). Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma.
- Mitrokhin, Y., et al. (2017). Proposed fragmentation patterns following accurate mass analysis at 1 mg mL À1 of estrogen methylpiperazine derivatives displaying common mass fragments.
- Patel, D., et al. (2017). Development and Validation of New Analytical Method for Simultaneous Estimation of Drospirenone and Ethinyl Estradiol. Journal of Drug Delivery and Therapeutics, 7(4), 113-119.
-
PubChem. (n.d.). 6beta-Hydroxy-ethinylestradiol. National Center for Biotechnology Information. Retrieved from [Link]
- Back, D. J., & Orme, M. L. E. (1990). Pharmacokinetics of ethynyloestradiol in humans. Journal of Pharmacokinetics and Biopharmaceutics, 18(4), 313-336.
- Zhang, H., et al. (2007). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. Drug Metabolism and Disposition, 35(11), 2085-2091.
- Gervot, L., et al. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 47(5), 539-547.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Naritomi, Y., et al. (2012). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Drug Metabolism and Pharmacokinetics, 27(5), 533-542.
- Thermo Fisher Scientific. (n.d.). SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma.
- Back, D. J., et al. (1979). Effects of ethinyl estradiol on hepatic microsomal proteins and the turnover of cytochrome P-450. Biochemical Pharmacology, 28(10), 1553-1558.
- Purkayastha, S., & Juchau, M. R. (1981). Kinetics of rat liver microsomal estrogen 2-hydroxylase. Evidence for sex differences at initial velocity conditions. Biochemical Pharmacology, 30(20), 2841-2847.
- Di, L., & Obach, R. S. (2015). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 43(11), 1735-1742.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Content.
- SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX Technical Note.
- Al-Khafaji, K., & Smith, C. A. (2017). Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. Journal of Applied Pharmaceutical Science, 7(2), 54-62.
- Lin, H. L., & Hollenberg, P. F. (2002). Mechanism-based inactivation of cytochrome P450 3A4 by 17 alpha-ethynylestradiol: evidence for heme destruction and covalent binding to protein. Journal of Pharmacology and Experimental Therapeutics, 301(1), 160-167.
- Palovaara, S., et al. (2000). Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1'-hydroxylation. British Journal of Clinical Pharmacology, 50(4), 333-337.
- Bolt, H. M., Kappus, H., & Käsbohrer, R. (1974). Metabolism of 17 alpha-ethinylestradiol by human liver microsomes in vitro: aromatic hydroxylation and irreversible protein binding of metabolites. The Journal of Clinical Endocrinology & Metabolism, 39(6), 1072-1080.
- Guengerich, F. P. (1988). Oxidation of 17α-ethynylestradiol by human liver cytochrome P-450. Molecular Pharmacology, 33(5), 500-508.
- Kumar, S., & S, S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
- SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX Technical Note.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ethinyl estradiol on hepatic microsomal proteins and the turnover of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 7. Kinetics of rat liver microsomal estrogen 2-hydroxylase. Evidence for sex differences at initial velocity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of 6beta-Hydroxy-ethinylestradiol during extraction
Technical Support Center: Extraction of 6β-Hydroxy-ethinylestradiol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting for a common challenge in pharmacokinetics and drug metabolism studies: the low and variable recovery of 6β-Hydroxy-ethinylestradiol (6β-OH-EE) during sample extraction. As a primary metabolite of the widely used synthetic estrogen, ethinylestradiol (EE), accurate measurement of 6β-OH-EE is critical. However, its increased polarity compared to the parent compound presents distinct challenges for common extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering at the bench. We will delve into the physicochemical principles governing extraction, provide actionable troubleshooting steps, and offer optimized protocols to enhance the recovery and reproducibility of your results.
Troubleshooting at a Glance: Common Causes & Quick Fixes
For rapid problem-solving, consult the table below. It summarizes the most frequent issues, their underlying causes, and immediate steps you can take to address them.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery in LLE | 1. Solvent Polarity Mismatch: Using a non-polar solvent (e.g., hexane, dichloromethane) that is too weak to partition the more polar 6β-OH-EE. 2. Incorrect pH: Sample pH is too high, causing deprotonation of the phenolic hydroxyl group and increasing aqueous solubility. | 1. Use a more polar solvent like ethyl acetate or a mixture such as dichloromethane/isopropanol (e.g., 80:20 v/v). 2. Adjust sample pH to be neutral or slightly acidic (pH ~6-7) to ensure the analyte is in its neutral form.[1][2] |
| Low Recovery in SPE | 1. Sorbent Choice: Using a highly non-polar sorbent (e.g., C18) that does not adequately retain the polar metabolite.[3][4] 2. Wash Solvent Too Strong: The wash step prematurely elutes 6β-OH-EE from the sorbent.[5][6] 3. Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[3][7] | 1. Select a more polar-retentive sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer or a less retentive C8 phase.[8] 2. Decrease the organic content in the wash solvent (e.g., from 20% methanol to 5% methanol). 3. Increase the organic strength of the elution solvent (e.g., from 70% acetonitrile to 90% acetonitrile or methanol). |
| Poor Reproducibility | 1. SPE Bed Drying: The SPE sorbent bed dries out after conditioning and before sample loading.[3] 2. Inconsistent Flow Rates: Variable flow rates during sample loading or elution affect interaction time.[7][9] 3. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) suppress or enhance the analyte signal.[10][11] | 1. Ensure the sorbent bed remains fully wetted throughout the conditioning and loading steps. 2. Use a vacuum manifold with a flow controller or an automated system to maintain consistent flow rates. 3. Improve sample cleanup by optimizing the SPE wash step or using a phospholipid removal plate/cartridge.[11] |
| Emulsion Formation (LLE) | 1. High Protein/Lipid Content: Biological samples with high protein or lipid concentrations can form stable emulsions.[8] 2. Vigorous Mixing: Overly aggressive vortexing can induce emulsion formation. | 1. Add salt ("salting out") to the aqueous phase (e.g., sodium chloride) to increase its polarity and disrupt the emulsion.[12] 2. Use gentle, consistent mixing (e.g., rocking or nutating) instead of high-speed vortexing.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is my 6β-OH-EE recovery so much lower than the parent drug, ethinylestradiol?
A1: This is the most common challenge and stems directly from the difference in the chemical structures of the two compounds. The addition of a hydroxyl group (-OH) at the 6β position makes 6β-OH-EE significantly more polar than the parent ethinylestradiol.
Physicochemical Properties Comparison:
| Compound | Molecular Formula | LogP (Predicted) | Key Structural Difference |
| Ethinylestradiol (EE) | C₂₀H₂₄O₂ | ~3.7 | Parent compound |
| 6β-Hydroxy-ethinylestradiol | C₂₀H₂₄O₃ | ~2.4[14] | Additional hydroxyl group |
The lower LogP value of 6β-OH-EE indicates it is less lipophilic (fat-loving) and more hydrophilic (water-loving) than EE.[14] Consequently, an extraction method optimized for the relatively non-polar EE will be suboptimal for its more polar metabolite. During LLE, 6β-OH-EE will have a reduced tendency to partition into a non-polar organic solvent. In reversed-phase SPE, it will be less retained on a non-polar sorbent like C18, potentially leading to its loss during the sample loading or wash steps.[3][4]
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for 6β-OH-EE?
A2: Both techniques can be successful, but the choice depends on your specific needs regarding sample cleanliness, throughput, and automation.
-
Liquid-Liquid Extraction (LLE):
-
Pros: Inexpensive, simple, and effective for basic sample cleanup.
-
Cons: Can be labor-intensive, requires large volumes of organic solvents, and is prone to emulsion formation with complex matrices like plasma.[8] It may also result in "dirtier" extracts, which can lead to matrix effects in LC-MS analysis.[8]
-
Best for: Initial method development, smaller sample batches, or when high-throughput is not a primary concern.
-
-
Solid-Phase Extraction (SPE):
-
Pros: Provides cleaner extracts, higher concentration factors, better reproducibility, and is easily automated for high-throughput applications.[8][15] Offers more flexibility in tuning selectivity.
-
Cons: Higher cost per sample and requires more extensive method development to optimize the five key steps (conditioning, equilibration, loading, washing, elution).
-
Best for: Validated, routine analysis, large sample sets, and when matrix effects are a significant concern.[11][16]
-
Q3: My LLE recovery is poor. How can I optimize it?
A3: Low LLE recovery for 6β-OH-EE is typically due to an inappropriate solvent choice or suboptimal pH.
-
Match Solvent Polarity: Since 6β-OH-EE is polar, you need a sufficiently polar organic solvent to "pull" it out of the aqueous sample.[12] While a solvent like methyl tert-butyl ether (MTBE) might work well for EE, it is often too non-polar for 6β-OH-EE.
-
Solution: Switch to ethyl acetate or a mixture of a moderately polar solvent with a polar modifier, such as dichloromethane:isopropanol (80:20, v/v) . These solvents have a greater affinity for the hydroxylated metabolite.
-
-
Control the Sample pH: The phenolic hydroxyl group on the steroid A-ring is weakly acidic. At high pH, this group can be deprotonated, making the molecule ionic and extremely water-soluble, which kills recovery into an organic solvent.[17]
-
Incorporate a "Salting Out" Step: Adding a neutral salt (e.g., NaCl or Na₂SO₄) to your aqueous sample increases the polarity of the aqueous phase.[12] This makes the aqueous environment less favorable for the moderately polar 6β-OH-EE, effectively "pushing" it into the organic phase and improving recovery.[12]
Visualizing the LLE Process
The diagram below illustrates how pH and solvent choice influence the partitioning of 6β-OH-EE between the aqueous sample and the organic extraction solvent.
Caption: Logic of LLE optimization for polar analytes.
Q4: My SPE recovery is inconsistent. What are the critical steps to focus on?
A4: In SPE, consistency comes from carefully controlling each step of the process. For a polar analyte like 6β-OH-EE, the most critical steps are sorbent selection, the wash step, and elution.[5][6]
-
Sorbent Selection: The standard C18 (octadecyl) silica sorbent is highly non-polar and may not provide adequate retention for 6β-OH-EE, especially if the sample has a high aqueous content.[3][9]
-
Solution: Choose a sorbent that offers a better retention mechanism for polar compounds.[4][15][18]
-
Polymeric HLB (Hydrophilic-Lipophilic Balanced): These are excellent general-purpose sorbents that provide strong retention for a wide range of compounds, including polar metabolites.[8]
-
C8 (Octyl) or Phenyl: These are less non-polar than C18 and can offer better retention and release characteristics for moderately polar analytes.[19]
-
-
-
The Wash Step: This is where most premature analyte loss occurs. A wash solvent that is too strong (i.e., contains too much organic solvent) will strip the weakly-retained 6β-OH-EE from the sorbent along with the interferences.
-
Solution: Systematically evaluate your wash solvent. If you are using 20% methanol in water, for example, try reducing it to 10%, 5%, or even 100% water to maximize retention of 6β-OH-EE while still removing very polar interferences. Always collect the wash fraction and analyze it to see if your analyte is being lost at this stage.[6]
-
-
The Elution Step: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the analyte.
-
Solution: Ensure your elution solvent has sufficient strength. If a 70% methanol solution gives low recovery, try increasing the concentration to 90% or 100% methanol or acetonitrile. Sometimes, adding a small amount of a modifier like ammonium hydroxide (for basic compounds) or formic acid (for acidic compounds) can improve elution, but for neutral steroids, increasing the organic content is usually sufficient.[3]
-
Visualizing the SPE Workflow
This diagram outlines the critical steps in an SPE protocol and highlights decision points for optimizing the recovery of 6β-OH-EE.
Caption: Key steps and critical optimization points in an SPE protocol.
Detailed Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 500 µL of plasma or serum, add an appropriate internal standard.
-
pH Adjustment: Add 50 µL of 0.1 M phosphate buffer (pH 7.0) to ensure the sample is at a neutral pH.
-
Salting Out (Optional but Recommended): Add ~100 mg of sodium chloride and vortex briefly to dissolve.
-
Extraction: Add 2.5 mL of ethyl acetate.
-
Mixing: Cap the tube and mix using a gentle rocker or nutator for 20 minutes. Avoid vigorous vortexing to prevent emulsion.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis. Vortex briefly and transfer to an autosampler vial.
Optimized Solid-Phase Extraction (SPE) Protocol (Using a Polymeric HLB Cartridge)
-
Sorbent: Polymeric HLB Cartridge (e.g., 30 mg, 1 mL).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until after the sample is loaded. [3]
-
Sample Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 4% phosphoric acid in water) onto the cartridge at a slow, controlled flow rate (~1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Drying: Dry the sorbent bed by applying high vacuum for 2-5 minutes to remove residual water.
-
Elution: Elute the analyte by passing 1 mL of 90% acetonitrile (or methanol) in water through the cartridge into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
By systematically addressing the factors of polarity, pH, and procedural consistency, you can overcome the challenges of extracting 6β-Hydroxy-ethinylestradiol and achieve the accurate, reproducible results necessary for your research.
References
-
Schänzer, W., et al. (n.d.). Liquid-liquid extraction of 4-OH steroids, pH profiles. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 6beta-Hydroxy-ethinylestradiol. PubChem Compound Database. Available at: [Link]
-
Waters Corporation (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Available at: [Link]
-
Welch Materials, Inc. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Labmate Online. Available at: [Link]
-
LCGC International (2001). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
Hawach Scientific (n.d.). How To Choose The Right SPE Sorbent For Your Application?. Available at: [Link]
-
Biotage (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. Available at: [Link]
-
Gryman, M., et al. (2018). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules. Available at: [Link]
-
Lin, Y., et al. (2015). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Tadesse, A., et al. (2022). Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization for Determination of Steroid Hormones in Urine and Water. Molecules. Available at: [Link]
-
Astarita, G., & Mulas, R. (2004). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. Chemical Engineering and Processing: Process Intensification. Available at: [Link]
-
Analytics-Shop (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Available at: [Link]
-
Hawach Scientific (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available at: [Link]
-
LCGC International (2001). Three Common SPE Problems. Available at: [Link]
-
Hawach (2022). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]
-
GL Sciences (n.d.). How to Select a Sorbent. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research (2012). Matrix effect in bioanalysis: An overview. Available at: [Link]
-
LCGC International (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
Waters Corporation (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?. Waters Knowledge Base. Available at: [Link]
-
Chromatography Today (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]
-
Quanson, J. L., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX. Available at: [Link]
-
International Journal of MediPharm Research (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
-
ESS Chem Co. (n.d.). 6β-Hydroxy Ethynyl Estradiol. Available at: [Link]
-
Wang, J., et al. (2021). Fast determination of 24 steroid hormones in river water using magnetic dispersive solid phase extraction followed by liquid chromatography-tandem mass spectrometry. Microchemical Journal. Available at: [Link]
-
Zhang, Y., et al. (2022). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Foods. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hawach.com [hawach.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. specartridge.com [specartridge.com]
- 8. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. arborassays.com [arborassays.com]
- 14. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
Technical Support Center: 6β-Hydroxy-ethinylestradiol Degradation and Prevention
Welcome to the technical support center for 6β-Hydroxy-ethinylestradiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this critical metabolite of ethinylestradiol. Here, we address common challenges related to its degradation and offer preventative strategies to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of 6β-Hydroxy-ethinylestradiol Stability
6β-Hydroxy-ethinylestradiol is a primary oxidative metabolite of the synthetic estrogen ethinylestradiol, a widely used component in oral contraceptives. The introduction of a hydroxyl group at the 6β position significantly alters the molecule's polarity and potential for further chemical transformations. Understanding its stability is paramount for accurate quantification in metabolic studies, pharmacokinetic analysis, and impurity profiling in pharmaceutical formulations. This guide provides a comprehensive overview of the degradation pathways, preventative measures, and troubleshooting strategies to maintain the integrity of 6β-Hydroxy-ethinylestradiol in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 6β-Hydroxy-ethinylestradiol?
A1: The stability of 6β-Hydroxy-ethinylestradiol, like many hydroxylated steroids, is susceptible to several environmental factors. The primary culprits are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1] Anhydrous ethinylestradiol, the parent compound, is stable up to 177°C, but its main decomposition occurs between 187–324°C.[1] While specific data for the 6β-hydroxy metabolite is limited, it is prudent to assume it is less thermally stable due to the additional hydroxyl group.
-
pH: Both acidic and alkaline conditions can promote degradation. Steroids with hydroxyl groups can be susceptible to acid-catalyzed dehydration or rearrangement, while alkaline conditions can facilitate oxidation.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen and peroxides, can lead to the formation of ketone derivatives and other oxidation products.[2]
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a 6β-Hydroxy-ethinylestradiol sample. What could be the cause?
A2: Unexpected peaks are a common issue and often point to sample degradation. Here's a systematic approach to troubleshoot this:
-
Analyze a Freshly Prepared Standard: Prepare a fresh solution of your 6β-Hydroxy-ethinylestradiol reference standard and inject it immediately. If the extraneous peaks are absent, it confirms that the issue is with your sample's age, storage, or handling.
-
Consider the Degradation Profile: Based on the known degradation pathways of similar steroids, the unexpected peaks could be:
-
Oxidation Products: Look for masses corresponding to the addition of oxygen (e.g., a ketone at the 6-position, forming 6-keto-ethinylestradiol).
-
Dehydration Products: Under acidic conditions, the loss of a water molecule is possible, leading to the formation of a double bond.
-
Isomers: Changes in pH or temperature can sometimes lead to epimerization at chiral centers.
-
-
Review Your Sample Preparation and Storage:
-
Solvent Choice: Ensure your solvent is free of peroxides and is of high purity.
-
Storage Conditions: Were your samples stored at the recommended -20°C and protected from light?[3]
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation.
-
Q3: What are the recommended storage conditions for 6β-Hydroxy-ethinylestradiol to ensure its long-term stability?
A3: To maintain the integrity of 6β-Hydroxy-ethinylestradiol, adhere to the following storage guidelines:
| Condition | Recommendation | Rationale |
| Temperature | -20°C is the recommended storage temperature.[3] | Low temperatures significantly slow down the rate of chemical reactions, minimizing degradation over time. |
| Light | Store in amber vials or in the dark. | Protects the compound from photolytic degradation. |
| Atmosphere | For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidation. |
| Form | Store as a solid (neat) whenever possible. | Solutions, especially in protic solvents, are more susceptible to degradation than the solid form. |
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving common issues encountered during experiments with 6β-Hydroxy-ethinylestradiol.
Scenario 1: Rapid Loss of Analyte Signal During a Time-Course Experiment
Problem: You are monitoring the metabolism of ethinylestradiol to 6β-Hydroxy-ethinylestradiol in an in vitro system (e.g., liver microsomes), but you observe a rapid decrease in the 6β-Hydroxy-ethinylestradiol concentration over time, which is faster than expected biological turnover.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Instability in Incubation Buffer | The pH of your incubation buffer may be non-ideal, or the buffer components may be catalyzing degradation. | Verify the pH of your buffer and ensure it is within a stable range for steroids (typically near neutral). Consider using a buffer with minimal catalytic activity. |
| Oxidative Degradation | The presence of reactive oxygen species (ROS) in the incubation mixture can lead to rapid oxidation of the hydroxyl group. | Add antioxidants such as ascorbic acid or glutathione to the incubation mixture to quench ROS.[4] |
| Enzymatic Degradation | The 6β-hydroxy metabolite may be a substrate for further enzymatic modification (e.g., by dehydrogenases). | If you are specifically studying the formation of 6β-Hydroxy-ethinylestradiol, consider using inhibitors of downstream metabolic enzymes to prevent its further conversion. |
| Adsorption to Labware | Steroids can be "sticky" and adsorb to plastic surfaces, leading to an apparent loss of concentration. | Use low-adsorption polypropylene or glass autosampler vials. Silanized glassware can also minimize adsorption. |
Scenario 2: Poor Peak Shape and Tailing in HPLC Analysis
Problem: Your chromatogram for 6β-Hydroxy-ethinylestradiol shows a broad, tailing peak, making accurate integration and quantification difficult.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Secondary Interactions with Stationary Phase | The hydroxyl groups on the steroid can have secondary interactions with residual silanols on the C18 column, leading to peak tailing. | Use a column with end-capping to minimize exposed silanols. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also improve peak shape. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | Experiment with small adjustments to the mobile phase pH to find the optimal conditions for peak symmetry. |
| Column Contamination | Buildup of matrix components from previous injections can affect column performance. | Implement a robust column washing protocol between runs and periodically flush the column with a strong solvent. |
| Sample Overload | Injecting too much analyte can saturate the stationary phase and lead to poor peak shape. | Reduce the injection volume or dilute the sample. |
Degradation Pathways and Prevention: A Deeper Dive
Putative Degradation Pathways
The primary degradation pathways are likely to be oxidation and dehydration .
-
Oxidation: The 6β-hydroxyl group is a prime target for oxidation, which would lead to the formation of 6-keto-ethinylestradiol . This can occur through exposure to atmospheric oxygen, reactive oxygen species, or certain metal ions.
-
Dehydration: Under acidic conditions, the 6β-hydroxyl group can be eliminated along with a proton from an adjacent carbon, leading to the formation of a double bond. This would result in a Δ5- or Δ6-ethinylestradiol isomer.
The following diagram illustrates these potential degradation pathways:
Experimental Protocols for Stability Assessment
To proactively assess the stability of 6β-Hydroxy-ethinylestradiol in your specific experimental matrix, a forced degradation study is recommended.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and determine the stability of 6β-Hydroxy-ethinylestradiol under various stress conditions.
Materials:
-
6β-Hydroxy-ethinylestradiol reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6β-Hydroxy-ethinylestradiol in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of 6β-Hydroxy-ethinylestradiol in an oven at 105°C for 24 hours. Dissolve a portion in methanol for analysis.
-
Photodegradation: Expose a solution of 6β-Hydroxy-ethinylestradiol in methanol to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Preparation for Analysis:
-
Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for your analytical method.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Data Interpretation:
The results of the forced degradation study will provide a "degradation map" for your compound, helping you to identify the conditions to avoid and to recognize potential degradation peaks in your experimental samples.
Workflow for Minimizing Degradation
To ensure the highest quality data, a proactive approach to preventing degradation is essential. The following workflow outlines the key steps to take throughout your experiment.
By implementing these best practices, you can significantly reduce the risk of degradation and ensure the accuracy and reliability of your experimental data.
References
-
Ekhato, I. V., et al. (2002). Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references. Steroids, 67(3-4), 165-174. [Link]
-
Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s185. [Link]
-
Pérez-Parada, A., et al. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. Journal of Hazardous Materials, 443, 130278. [Link]
-
Chiang, Y. R., et al. (2020). Microbial degradation of steroid sex hormones: implications for environmental and ecological studies. Microbial biotechnology, 13(4), 926–949. [Link]
-
Fernández-Gimenez, R., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. Antioxidants, 13(2), 163. [Link]
-
Rani, J. D. B., & Deepti, C. A. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry, 35(12), 3045-3052. [Link]
-
PubChem. (n.d.). 6beta-Hydroxy-ethinylestradiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Rani, N., & Paliwal, S. (2014). Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone and Forced Degradation Behavior. Walsh Medical Media. [Link]
-
Pop, A. L., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Processes, 10(8), 1518. [Link]
-
García-Galán, M. J., et al. (2021). Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways. International journal of molecular sciences, 22(16), 8898. [Link]
-
Hassan, H. E., & Stinchcomb, A. L. (2016). Norelgestromin/ethinyl estradiol intravenous infusion formulation optimization, stability and compatibility testing: A case study to overcome polysorbate 80 interference in chromatographic analysis. Journal of pharmaceutical and biomedical analysis, 125, 333–341. [Link]
-
Veeprho. (n.d.). Ethinylestradiol Working Standard (Secondary Reference Standard). Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]
Sources
- 1. Thermal Degradation Process of Ethinylestradiol—Kinetic Study [mdpi.com]
- 2. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6Beta-Hydroxy Ethynyl Estradiol | LGC Standards [lgcstandards.com]
- 4. mdpi.com [mdpi.com]
Storage conditions for 6beta-Hydroxy-ethinylestradiol reference standards
Technical Support Center: 6
Subject: Advanced Handling, Storage, and Stability Protocols for 6
Introduction: The Stability Paradox
You are likely working with 6
However, the very chemical modification that makes this molecule biologically interesting—the addition of the hydroxyl group at the C6 benzylic position—introduces significant thermodynamic instability compared to the parent compound. Unlike the relatively robust EE2, 6
This guide is not a generic safety sheet. It is a technical directive designed to prevent the "silent failure" of reference standards—where a standard degrades 5-10% without visible precipitation, leading to skewed calibration curves and erroneous kinetic data.
The Storage Architecture: Thermodynamics & Kinetics
To preserve the integrity of 6
A. The Solid State (Lyophilized Powder)
Upon receipt, the vial contains the steroid in a crystalline or lyophilized state. In this form, the lattice energy provides some protection, but the surface area is high, making it susceptible to atmospheric moisture and oxygen.
-
Temperature: Store at -20°C immediately. Do not store at +4°C for periods exceeding 24 hours.
-
Atmosphere: The benzylic C6-hydroxyl group is an oxidation risk.[1] If you open the primary vial, you must purge the headspace with dry Argon or Nitrogen before re-sealing. Argon is superior due to its density, forming a "blanket" over the powder.
-
Light: Steroids are chromophores.[1] High-energy UV light can induce radical formation at the ethinyl group (C17).[1] Amber glass is mandatory.[1]
B. The Solution State (Stock vs. Working)
Once solvated, the protective crystal lattice is gone. The molecule is now fully exposed to the solvent environment.
| Parameter | Stock Solution (High Conc.) | Working Solution (Low Conc.) |
| Concentration | > 100 | < 10 |
| Solvent System | 100% Methanol (LC-MS Grade) | Water/Methanol (50:[1]50) |
| Stability Window | 6 Months at -80°C | Use Immediately (Fresh Prep) |
| Container | Silanized Amber Glass | Silanized Glass / PTFE |
| Primary Risk | Concentration due to evaporation | Adsorption to container walls |
Critical Insight: Never store working solutions (< 10
g/mL) for more than 4 hours. At low concentrations, the percentage of mass lost to adsorption on the container walls becomes statistically significant, causing a "ghost" loss of signal.
Workflow Visualization
The following diagrams illustrate the mandatory workflows for handling this standard.
Figure 1: Receipt-to-Storage Workflow
This workflow minimizes the time the compound spends in the "Danger Zone" (thawed, oxygenated).[1]
Caption: Figure 1. Critical path for processing 6
Protocol: Reconstitution & Solubilization
The Challenge: 6
Step-by-Step Methodology:
-
Solvent Selection: Use Methanol (MeOH) or Acetonitrile (ACN) .[1] Methanol is generally preferred for estrogens due to better solubility profiles and hydrogen bonding capability with the hydroxyl groups.
-
Primary Stock Preparation:
-
Weigh the standard into a Silanized Amber Glass Vial .
-
Add 100% MeOH to achieve a concentration of 1 mg/mL (1000 ppm).[1]
-
Sonicate for 30 seconds to ensure complete dissolution.
-
-
Secondary Dilution (Working Standard):
-
Dilute the Primary Stock into your mobile phase or buffer.
-
CRITICAL: Ensure the organic content in the final solution is at least 10-20% if storing for even short periods (1-2 hours) to prevent the steroid from "crashing out" or sticking to the glass.
-
Figure 2: Troubleshooting Purity Issues
Use this logic tree if your LC-MS data looks suspicious.
Caption: Figure 2. Diagnostic logic for identifying stability failures during analytical runs.
Troubleshooting & FAQs
Q1: My recovery is consistently 20-30% lower than expected. I dissolved the standard in water/methanol (95:5). What happened?
A: You likely encountered surface adsorption .[1] Steroids are lipophilic.[1] In a highly aqueous environment (95% water), the most energetically favorable state for the hydrophobic steroid is to adhere to the walls of the container (especially if it is polypropylene or non-silanized glass).
-
Fix: Increase the organic content of your diluent to at least 20-30% Methanol if possible, or use Silanized Glass vials. Avoid standard plastic microcentrifuge tubes for low-concentration samples.
Q2: I see a secondary peak eluting just before the main 6 -OH-EE peak. Is this an impurity?
A: This is likely 6-Oxo-Ethinylestradiol (the oxidized ketone form) or the 6
-
Mechanism: The C6-hydroxyl is benzylic.[1] Exposure to air (oxygen) facilitates the oxidation to the ketone.
-
Fix: Check your storage. Was the vial headspace purged with Argon? Was it stored in an amber vial? If the peak area increases over time in the autosampler, your autosampler temperature might be too high (keep at 4°C).
Q3: Can I use DMSO as a solvent?
A: Yes, DMSO is an excellent solvent for solubility. However , DMSO is difficult to remove (high boiling point) and can cause signal suppression in LC-MS/MS electrospray ionization.[1] If you must use DMSO, keep the final concentration in the injected sample below 0.1%.
Q4: Why do you insist on "Silanized" glass?
A: Standard borosilicate glass has active silanol groups (-Si-OH) on the surface.[1] These can hydrogen bond with the hydroxyl groups of 6
References
-
PubChem. (n.d.).[1][2] 6beta-Hydroxy-ethinylestradiol (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Pharmacopeia (USP). (2023).[1] General Chapter <11> USP Reference Standards.[1][4] USP-NF.[1][4] (General guidance on reference standard handling).
-
Kozlik, P. et al. (2023).[1] The Material Matters: Sorption/Desorption Study of Selected Estrogens on Common Tubing or Sampling Materials. MDPI.[1] Retrieved from [Link][1]
-
ZRT Laboratory. (2014). Estrogen Metabolites: Clinical Relevance and Handling.[1] Retrieved from [Link][1]
Sources
Technical Support Center: Synthesis of 6β-Hydroxy-ethinylestradiol
Welcome to the technical support guide for the synthesis of 6β-Hydroxy-ethinylestradiol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this specific metabolite and impurity of ethinylestradiol (EE). The synthesis is not trivial, primarily due to the challenges of achieving regioselective and stereoselective hydroxylation on the steroidal core. This guide provides practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of 6β-Hydroxy-ethinylestradiol and the rationale behind its synthesis.
Q1: What is 6β-Hydroxy-ethinylestradiol and why is its synthesis a focus of research?
A1: 6β-Hydroxy-ethinylestradiol is a human metabolite of ethinylestradiol, the synthetic estrogen widely used in oral contraceptives.[1][2] Its formation is primarily mediated by cytochrome P450 enzymes in the liver, particularly CYP3A4.[3][4] The synthesis of this compound is critical for two main reasons:
-
Reference Standard: As a known impurity and metabolite, a pure analytical standard of 6β-Hydroxy-ethinylestradiol is required by regulatory bodies like the European Pharmacopoeia (where it is listed as Ethinylestradiol Impurity F) to quantify its presence in final drug products.[5][6][7]
-
Pharmacological Research: Studying the biological activity of individual metabolites is essential to fully understand the efficacy, drug-drug interaction potential, and safety profile of the parent drug, ethinylestradiol.[8]
Q2: What are the principal strategies for synthesizing 6β-Hydroxy-ethinylestradiol?
A2: There are two main approaches, each with its own set of challenges:
-
Biocatalytic Synthesis: This method uses whole-cell systems (e.g., bacteria, yeast) or isolated enzymes (e.g., cytochrome P450s) to mimic the natural metabolic pathway.[9] It offers the potential for high stereoselectivity (favoring the β-position) but often suffers from low yields and the formation of multiple other hydroxylated byproducts.[1][4]
-
Multi-Step Chemical Synthesis: This approach involves a series of chemical reactions to introduce the hydroxyl group at the C6 position with the correct stereochemistry. This route provides more control and potentially higher yields but is complex, requiring sophisticated strategies involving protecting groups and stereodirecting reactions to avoid unwanted side reactions on the sensitive steroidal nucleus.
Q3: Why is achieving high selectivity (regio- and stereoselectivity) the primary challenge in this synthesis?
A3: The ethinylestradiol molecule has several positions that are susceptible to oxidative attack. The core challenge is to direct the hydroxylation exclusively to the C6 position and to ensure the hydroxyl group is in the beta (β) configuration (pointing out of the plane) rather than the alpha (α) configuration.
-
Regioselectivity: The aromatic A-ring is electronically rich, making the C2 and C4 positions primary targets for hydroxylation, which are indeed the major metabolic pathways.[4][10] The aliphatic rings also contain numerous C-H bonds that can be oxidized.
-
Stereoselectivity: Even if C6 is targeted, the approach of the oxidizing agent can occur from two different faces of the steroid plane, potentially leading to a mixture of 6α- and 6β-hydroxy isomers, which are difficult to separate.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues that frequently arise during synthesis and purification.
Problem 1: Low or No Yield of the Desired 6β-Hydroxy Product
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| (Biocatalytic) Inactive or Inefficient Enzyme System | 1. Verify Enzyme Activity: Use a positive control substrate known to be metabolized by your chosen CYP isoform (e.g., testosterone for CYP3A4) to confirm the enzyme is active. 2. Optimize Cofactors: Ensure a sufficient supply of the NADPH cofactor and the activity of the partner enzyme, NADPH-cytochrome P450 reductase, which is essential for electron transfer. 3. Screen Different Isoforms: While CYP3A4 is a known catalyst, other isoforms like CYP2C9 may also contribute.[1][4] Screening a panel of P450s can identify a more efficient biocatalyst. 4. Adjust Reaction Conditions: Optimize pH, temperature, and solvent concentration (e.g., DMSO, methanol used to dissolve EE) as these can significantly impact enzyme stability and activity. |
| (Chemical) Ineffective Oxidizing Agent or Harsh Conditions | 1. Re-evaluate Reagent Stoichiometry: An excess of a powerful, non-selective oxidizing agent will lead to over-oxidation (e.g., formation of 6-keto-ethinylestradiol)[11] or degradation of the starting material. Perform a titration to find the optimal molar equivalents. 2. Explore Milder/Directed Oxidants: Consider reagents known for allylic hydroxylation. The use of protecting groups on the phenolic and tertiary alcohols is crucial to prevent side reactions and direct the oxidation to the desired location. 3. Control Reaction Temperature: Steroidal reactions are often highly sensitive to temperature. Running the reaction at a lower temperature for a longer duration can significantly improve selectivity and minimize byproduct formation. |
Problem 2: Poor Selectivity - Formation of Multiple Hydroxylated Isomers
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Mixture of 2-OH, 4-OH, and 6-OH Isomers | 1. (Biocatalytic) Enzyme Engineering: This is an advanced technique, but site-directed mutagenesis of the P450 active site can alter the enzyme's substrate-binding orientation, thereby enhancing selectivity for the C6 position over the more electronically favored C2/C4 positions. 2. (Chemical) Substrate Modification: The chemical synthesis route must be designed to block the more reactive sites. For instance, protecting the phenolic hydroxyl at C3 is the first mandatory step. Subsequent steps may involve creating a directing group that positions the oxidant near the C6 position. |
| Formation of 6α-Hydroxy Diastereomer | 1. Analyze the Reaction Mechanism: Stereoselectivity is dictated by the transition state. In chemical synthesis, the choice of a bulky directing group or a sterically hindered oxidant can favor attack from the less hindered alpha face, so the opposite is needed. For biocatalysis, the orientation of the steroid within the enzyme's active site almost exclusively dictates the stereochemical outcome, which is a key advantage of this method. If you are getting the wrong isomer, a different enzyme is likely required. |
Problem 3: Difficulty Purifying 6β-Hydroxy-ethinylestradiol
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution of Isomers and Starting Material | 1. Optimize HPLC Method: These compounds are structurally very similar, leading to poor separation.[12][13] A systematic approach to method development is required. a. Column Chemistry: Start with a standard C18 column. If co-elution persists, switch to a Phenyl-Hexyl or a column with a different stationary phase that offers alternative selectivity (π-π interactions). b. Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is the primary driver of retention. Acetonitrile often provides sharper peaks, but methanol can alter selectivity between isomers. Try both. c. Gradient Optimization: Employ a shallow gradient with a long run time to maximize the separation between closely eluting peaks. 2. Use Preparative HPLC: For isolating pure material for use as a reference standard, analytical HPLC will not suffice. Scale up your optimized analytical method to a preparative HPLC system with a higher-capacity column. |
Section 3: Protocols and Workflows
Protocol 1: General Workflow for Biocatalytic Synthesis using a CYP450 System
This protocol outlines a general, self-validating workflow. Specific concentrations and incubation times must be optimized for your particular enzyme system.
-
System Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
If using microsomes or a reconstituted enzyme system, add the P450 enzyme and its reductase partner.
-
Pre-warm the mixture to the optimal temperature (typically 37°C).
-
-
Initiation:
-
Add Ethinylestradiol (EE), typically dissolved in a minimal amount of an organic solvent like DMSO, to the reaction mixture. Final solvent concentration should generally be kept below 1% to avoid enzyme inhibition.
-
Add an NADPH-regenerating system (e.g., isocitrate, isocitrate dehydrogenase, and NADP+). This provides a continuous supply of the essential NADPH cofactor.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 60 minutes). A time-course experiment is recommended during optimization to find the point of maximum product formation before degradation occurs.
-
-
Quenching:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This will precipitate the proteins and halt enzymatic activity.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of 6β-Hydroxy-ethinylestradiol and other metabolites.
-
Protocol 2: Analytical Method for Isomer Separation by RP-HPLC
This serves as a starting point for developing a robust analytical method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A high-efficiency column is essential for resolving closely related isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 20% B to 55% B over 15 min | A shallow gradient is critical for separating isomers. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection | Mass Spectrometry (MS) or UV (210 nm) | MS provides mass confirmation and is highly sensitive. UV is a more universal detector.[14] |
| System Suitability | N/A | Before running samples, inject a known mixture to confirm the resolution between ethinylestradiol and a related impurity is >1.5. This validates that the system is performing adequately. |
Section 4: Visual Guides
Section 5: Data Summary
Table 1: Typical Relative Retention Times (RRT) of Ethinylestradiol Impurities
The following table provides an example of the chromatographic profile for EE and its related hydroxylated impurities under typical Reverse-Phase HPLC conditions. Actual retention times will vary, but the elution order and relative separation are generally consistent.
| Compound | RRT (Relative to Ethinylestradiol) | Notes on Separation |
| 6-keto-Ethinylestradiol | ~0.52[11] | More polar due to the ketone group, elutes earlier. |
| 6β-Hydroxy-Ethinylestradiol | ~0.42 [11] | Generally elutes before the parent compound. Separation from the 6α isomer is the critical challenge. |
| Ethinylestradiol (Parent) | 1.00 | The main peak against which others are referenced. |
| Delta-9,11-Ethinylestradiol | ~0.90[11] | Less polar due to the double bond, elutes very close to the parent compound. |
Note: Data is illustrative and based on reported separation profiles.[11] Exact RRT values must be determined experimentally on your system using certified reference standards.
References
- High-purity ethinyloestradiol synthesis method. Google Patents.
-
The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy. MDPI. Available from: [Link]
-
Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Waters Corporation. Available from: [Link]
-
Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma. PubMed. Available from: [Link]
-
6-beta-Hydroxy Estradiol. Axios Research. Available from: [Link]
-
Hydroxylation of Ethinylestradiol by strain Selenastrum capricornutum, Scenedesmus quadricauda and Ankistrodesmus braunii. ResearchGate. Available from: [Link]
-
Ethinylestradiol | C20H24O2. PubChem - NIH. Available from: [Link]
-
Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. PubMed. Available from: [Link]
-
Ethinylestradiol. Wikipedia. Available from: [Link]
-
Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. ResearchGate. Available from: [Link]
-
6beta-Hydroxy-ethinylestradiol | C20H24O3. PubChem - NIH. Available from: [Link]
-
Further Assessment of 17α-Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. ResearchGate. Available from: [Link]
-
The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
Cytochrome P450-mediated metabolic pathways of estradiol. ResearchGate. Available from: [Link]
-
The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. Available from: [Link]
-
Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition. PubMed. Available from: [Link]
-
Ethinylestradiol-Impurities. Pharmaffiliates. Available from: [Link]
Sources
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6Beta-Hydroxy Ethynyl Estradiol | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. waters.com [waters.com]
- 13. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Validation & Comparative
Cross-validation of 6beta-Hydroxy-ethinylestradiol assays between labs
Cross-Validation of 6 -Hydroxy-Ethinylestradiol Assays: A Comparative Technical Guide
Executive Summary: The CYP3A4 Probe Challenge
In the development of hormonal contraceptives and concomitant therapies, 6
However, quantifying 6
-
Ultra-Trace Levels: Circulating concentrations are often in the low pg/mL range, requiring high-sensitivity instrumentation.
-
Isomeric Interference: It must be chromatographically resolved from 2-hydroxy-EE and other positional isomers.
-
Methodological Divergence: Historical reliance on immunoassays (ELISA/RIA) has created a disconnect with modern LC-MS/MS data, often resulting in significant quantitative discrepancies.
This guide provides a rigorous framework for cross-validating 6
The Biochemical Context: Why Specificity Matters
To validate an assay, one must understand the molecule's origin. 6
Diagram 1: Metabolic Pathway of Ethinylestradiol
Figure 1: The CYP3A4-mediated hydroxylation pathway of Ethinylestradiol, highlighting the critical need for isomeric specificity in detection.
Scientific Insight: Many legacy immunoassays utilize antibodies raised against the D-ring of the steroid backbone. These antibodies often fail to distinguish between 6
Methodological Landscape: LC-MS/MS vs. ELISA[1][2]
| Feature | LC-MS/MS (Gold Standard) | ELISA (Immunoassay) | High-Resolution MS (HRMS) |
| Specificity | High: Resolves 6 | Low: High risk of cross-reactivity with other estrogen metabolites. | Very High: Distinguishes based on exact mass, useful for metabolite ID. |
| Sensitivity (LLOQ) | Excellent: < 5 pg/mL (with derivatization or modern triple quads).[3] | Good: 10–20 pg/mL (but often "false" signal due to matrix). | Moderate: Often less sensitive than triple quads for quantitation. |
| Throughput | Moderate (requires extraction). | High (plate-based). | Low (data-rich, complex analysis). |
| Regulatory Status | Preferred for IND/NDA submissions (FDA/EMA). | Acceptable for screening, rarely for pivotal PK. | Used for discovery/MetID. |
Cross-Validation Protocol (Inter-Laboratory)
When transferring a method (e.g., from Sponsor to CRO) or comparing data between two labs, a rigorous cross-validation is required.[4] The ICH M10 guideline emphasizes that cross-validation is not just a "pass/fail" check but an investigation into method bias [2].[5]
Phase A: The Pre-Study Alignment
Before exchanging samples, align the critical parameters:
-
Reference Standards: Both labs must use the same lot of reference standard for 6
-OH-EE and its Internal Standard (IS). -
Internal Standard Selection: Use a stable isotope-labeled IS (e.g., 6
-OH-EE-d4 ). Do not use an analog IS (like chemically similar steroids), as they will not compensate for matrix effects in the same way during ionization. -
Matrix Matching: Ensure the blank plasma used for calibration curves is free of endogenous interferences.
Phase B: The Experimental Workflow
This protocol uses a "Round Robin" approach with both Spiked QCs and Incurred Samples (ISR).
Diagram 2: Cross-Validation Workflow
Figure 2: Step-by-step logic for executing a compliant inter-lab cross-validation.
Phase C: Detailed Step-by-Step Procedure
-
Sample Selection:
-
Spiked QCs: Prepare 3 levels (Low, Mid, High) in triplicate.
-
Incurred Samples: Select 30–40 study samples covering the full concentration range. Crucial: Do not just pick high-concentration samples; include samples near the LLOQ to test sensitivity limits.
-
-
Extraction (The "Secret Sauce"):
-
Challenge: 6
-OH-EE is more polar than parent EE. -
Recommendation: Avoid simple Liquid-Liquid Extraction (LLE) with hexane (recovery will be poor). Use Supported Liquid Extraction (SLE+) or LLE with MTBE/Ethyl Acetate mixtures.
-
Derivatization: If sensitivity is insufficient (< 5 pg/mL), use Dansyl Chloride derivatization to enhance ionization efficiency in positive ESI mode [4].
-
-
Analysis:
-
Run samples in a single batch at both sites if possible.
-
Monitor the Ion Suppression profile. If Lab A uses a different column chemistry than Lab B, matrix effects may differ, causing bias.
-
Data Analysis & Acceptance Criteria
The Regulatory Gap: ICH M10 does not specify a hard "pass/fail" criterion for cross-validation, leaving it to the scientist to justify.
Recommended Acceptance Criteria (Best Practice):
-
Accuracy (Spiked QCs): The % Deviation of the mean from the nominal value should be within ±20% (±25% at LLOQ).
-
Concordance (Incurred Samples): Calculate the % Difference for each sample pair:
-
Target: At least 67% of samples should have a % Difference within ±20% .
-
-
Bias Assessment (Bland-Altman):
-
Plot the Difference (Y-axis) vs. the Average (X-axis).
-
If the mean difference is significantly non-zero, a systematic bias exists (e.g., calibration error or degradation).
-
Troubleshooting & Expert Insights
-
Issue: Lab B results are consistently lower than Lab A.
-
Root Cause 1 (Stability): 6
-OH-EE may degrade if freeze-thaw cycles are not controlled. Ensure samples were shipped on dry ice and not thawed in transit [5]. -
Root Cause 2 (Adsorption): At pg/mL levels, the analyte can stick to polypropylene tubes. Use Low-Binding tubes and ensure the reconstitution solvent contains some organic percentage (e.g., 20% MeOH).
-
-
Issue: High variability at the LLOQ.
-
Root Cause: Background noise integration.
-
Fix: Standardize the integration parameters. Ensure the Signal-to-Noise (S/N) ratio is >10:1 at the LLOQ in both labs.
-
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.Link
-
Falk, R. T., et al. (2008). Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens.[1] Cancer Epidemiology, Biomarkers & Prevention. Link
- Wang, S., et al. (2018). Highly sensitive and specific determination of estrogen metabolites in human plasma by LC-MS/MS with dansyl chloride derivatization.
-
Kushnir, M. M., et al. (2011). Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol, estrone, and their metabolites.[1][6][7] Clinical Chemistry. Link
Sources
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling a… [ouci.dntb.gov.ua]
- 7. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Ethinylestradiol and Mestranol
This guide provides a detailed comparative analysis of the metabolism of two synthetic estrogens widely used in oral contraceptives: ethinylestradiol (EE) and its 3-methyl ether prodrug, mestranol. Understanding the distinct and overlapping metabolic pathways of these compounds is critical for drug development professionals, researchers, and clinicians in optimizing therapeutic efficacy and minimizing adverse effects. This document synthesizes data from peer-reviewed literature to explain the causal mechanisms behind their biotransformation, offering field-proven insights into their pharmacokinetic and pharmacodynamic profiles.
Introduction: A Tale of Two Estrogens
Ethinylestradiol (EE) and mestranol have been mainstays in combined oral contraceptives for decades. Structurally, they are very similar; mestranol is simply ethinylestradiol with a methyl group at the C3 position. This seemingly minor structural difference has profound metabolic consequences. Mestranol itself is biologically inactive and functions as a prodrug, requiring metabolic activation in the liver to exert its estrogenic effects.[1][2] It is converted to its active form, ethinylestradiol, through a demethylation process.[3]
This fundamental difference—one being a prodrug and the other being the active compound—is the primary driver of the variations in their metabolism, bioavailability, and clinical potency. Historically, mestranol was the estrogenic component in the first birth control pill, but it was largely replaced by the more direct-acting ethinylestradiol in many formulations.[1] The rationale was that using the active compound allowed for lower, more precise dosing.[1]
The Metabolic Journey: From Prodrug to Active Metabolite
The metabolism of these two compounds can be best understood by first examining the activation of mestranol and then detailing the subsequent biotransformation of ethinylestradiol, which is common to both drugs.
Mestranol: The Activation Step
Mestranol's journey begins in the liver, where it undergoes a critical Phase I metabolic reaction: O-demethylation. This process cleaves the methyl ether at the C3 position, yielding the pharmacologically active ethinylestradiol.[3]
-
Key Enzyme: The primary enzyme responsible for this conversion is Cytochrome P450 2C9 (CYP2C9).[4] In-vitro studies using human liver microsomes have demonstrated that specific CYP2C9 inhibitors, such as sulfaphenazole, strongly inhibit the formation of ethinylestradiol from mestranol, confirming the central role of this enzyme.[4]
-
Conversion Efficiency: The conversion is rapid and extensive, but not complete. In humans, approximately 54-70% of an administered dose of mestranol is converted to ethinylestradiol.[1][3] This conversion efficiency is a critical factor in determining dose equivalence between the two drugs. Pharmacokinetically, a 50 µg dose of mestranol is considered bioequivalent to a 35 µg dose of ethinylestradiol.[5][6]
The central role of CYP2C9 means that genetic polymorphisms in this enzyme can affect the rate of mestranol activation, potentially leading to inter-individual variability in clinical response.[7]
Ethinylestradiol: Phase I and Phase II Metabolism
Once formed from mestranol or administered directly, ethinylestradiol undergoes extensive metabolism in both the gut wall and the liver, a phenomenon known as the first-pass effect.[8][9]
Phase I Metabolism (Oxidation): The primary Phase I reaction for ethinylestradiol is aromatic hydroxylation, catalyzed by several Cytochrome P450 enzymes.
-
Major Metabolite: The principal metabolite formed is 2-hydroxy-ethinylestradiol (2-OH-EE).[10][11]
-
Key Enzymes: Multiple CYP isoforms are involved, with CYP3A4 being the most significant contributor to 2-hydroxylation in the liver, accounting for approximately 54% of this metabolic step.[10][12] CYP2C9 also plays a substantial role, contributing about 24%.[10] Other enzymes like CYP1A1, CYP1A2, and CYP2C19 are also capable of catalyzing this reaction to a lesser extent.[10][13]
The involvement of CYP3A4 is clinically significant, as this enzyme is a common pathway for the metabolism of many drugs. This creates a potential for drug-drug interactions, where CYP3A4 inducers (e.g., rifampin, St. John's wort) can accelerate EE metabolism and reduce its efficacy, while inhibitors (e.g., ketoconazole, grapefruit juice) can increase EE levels and the risk of side effects.[14][15]
Phase II Metabolism (Conjugation): Following hydroxylation, ethinylestradiol and its metabolites are made more water-soluble for excretion through Phase II conjugation reactions.
-
Sulfation: Ethinylestradiol is extensively metabolized by sulfotransferases (SULTs) in the gut mucosa to form ethinylestradiol-3-sulfate.[8][16] This is a major component of its first-pass metabolism.
-
Glucuronidation: Both parent ethinylestradiol and its hydroxylated metabolites also undergo glucuronidation by UDP-glucuronosyltransferases (UGTs).[13][16]
These conjugated metabolites are then primarily excreted in the urine and feces.[17]
Comparative Metabolic Profile
The core difference lies in mestranol's requisite activation step. While the subsequent metabolic fate of the resulting ethinylestradiol is identical, this initial conversion introduces key pharmacokinetic distinctions.
| Feature | Mestranol | Ethinylestradiol |
| Drug Type | Prodrug (inactive) | Active Drug |
| Activation Required | Yes (O-demethylation) | No |
| Primary Activation Enzyme | CYP2C9[4] | N/A |
| Primary Metabolic Enzymes | CYP2C9 (for activation), then CYP3A4, CYP2C9 (for EE metabolism)[4][10] | CYP3A4, CYP2C9[10][12] |
| Major Metabolites | Ethinylestradiol (active), then 2-hydroxy-EE and conjugates[3][10] | 2-hydroxy-EE, EE-3-sulfate, and other conjugates[10][13] |
| Bioequivalent Oral Dose | ~50 µg[6] | ~35 µg[6] |
| Elimination Half-life | Parent (Mestranol): ~50 minutes.[1] Active form (EE): 7-36 hours.[1] | 7-36 hours[1][14] |
This table highlights that while their pathways converge, the initial pharmacology is distinct. The reliance on CYP2C9 for mestranol's activation adds a layer of metabolic variability not present when ethinylestradiol is administered directly.
Metabolic Pathway Diagram
The following diagram illustrates the sequential metabolic steps for both compounds.
Caption: Metabolic pathways of mestranol and ethinylestradiol.
Experimental Methodologies
To elucidate these metabolic pathways, in vitro assays using human liver microsomes are indispensable. They provide a controlled environment to study enzyme kinetics and metabolite formation, forming the basis of our mechanistic understanding.
Protocol: In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is designed to compare the rate of mestranol conversion to ethinylestradiol and the subsequent 2-hydroxylation of ethinylestradiol.
1. Objective: To determine the primary enzymes and formation rates of key metabolites for mestranol and ethinylestradiol.
2. Materials:
-
Pooled human liver microsomes (HLMs)
-
Mestranol and Ethinylestradiol standards
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
3. Experimental Procedure:
-
Preparation: Thaw HLMs on ice. Prepare incubation mixtures in microcentrifuge tubes by adding buffer, HLMs (final concentration ~0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Inhibitor Addition (for reaction phenotyping): For inhibitor cocktails, add specific inhibitors (e.g., sulfaphenazole) and pre-incubate for an additional 10 minutes. This step is crucial for identifying the contribution of individual CYP enzymes.
-
Initiation: Initiate the metabolic reaction by adding the substrate (mestranol or ethinylestradiol) at various concentrations (e.g., 1-100 µM).
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). Time-course experiments should be run initially to ensure linearity.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid and an internal standard. This step precipitates proteins and halts enzymatic activity.
-
Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to quantify the parent drug and its key metabolites (ethinylestradiol and 2-hydroxy-EE).
4. Self-Validation & Controls:
-
Negative Controls: Run incubations without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Controls: Use known substrates for the enzymes of interest to confirm microsomal and inhibitor activity.
-
Linearity: Ensure the reaction is in the linear range with respect to time and protein concentration.
Experimental Workflow Diagram
Caption: Workflow for an in vitro microsomal metabolism study.
Clinical and Toxicological Implications
The metabolic differences, though subtle, have tangible consequences:
-
Dosing and Potency: Due to its incomplete conversion, mestranol is less potent by weight than ethinylestradiol. This necessitates the use of higher doses of mestranol to achieve the same clinical effect, as reflected in typical oral contraceptive formulations (e.g., 50 µg mestranol vs. 30-35 µg ethinylestradiol).[5][18]
-
Drug Interactions: Both drugs are susceptible to interactions involving CYP3A4. However, mestranol's efficacy is also uniquely dependent on CYP2C9. Co-administration of strong CYP2C9 inhibitors or inducers could theoretically alter the activation of mestranol more significantly than they would affect the clearance of ethinylestradiol, which has multiple clearance pathways.[4]
-
Inter-individual Variability: The pharmacokinetics of synthetic estrogens show significant inter- and intra-individual variability.[5][6] For mestranol, this variability is compounded by polymorphisms in the CYP2C9 gene, which can lead to "poor metabolizer" or "extensive metabolizer" phenotypes, altering the efficiency of its activation.[7]
Conclusion
References
-
Back, D.J., Bates, M., Breckenridge, A.M., Ellis, A., Hall, J.M., MacIver, M., Orme, M.L., & Rowe, P.H. (1981). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British Journal of Clinical Pharmacology. Available at: [Link]
-
Wang, B., & Sanchez, R.I. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug Metabolism and Disposition. Available at: [Link]
-
Fotherby, K. (1974). Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives. Journal of Steroid Biochemistry. Available at: [Link]
-
PharmGKB. Ethinyl estradiol Pathway. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
Wikipedia. (2023). Mestranol. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Guengerich, F.P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology. Available at: [Link]
-
Goldzieher, J.W. (1989). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Slikker, W. Jr., & Hill, D.E. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5991, Ethinylestradiol. PubChem. Available at: [Link]
-
Wikipedia. (2023). Ethinylestradiol. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Roy, C., et al. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Molecules. Available at: [Link]
-
Back, D.J., et al. (1981). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British Journal of Clinical Pharmacology. Available at: [Link]
-
ResearchGate. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6291, Mestranol. PubChem. Available at: [Link]
-
Goldzieher, J.W., & Fotherby, K. (1993). Pharmacokinetics of ethinyl estradiol and mestranol. Contraception. Available at: [Link]
-
Mills, T.M., et al. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Pediatric Oncall. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]
-
Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. Available at: [Link]
-
Emmasit, U., & Thummel, K.E. (2021). Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
ResearchGate. Substrate inhibition curves for mestranol demethylation from recombinant wild-type and CYP2C9 variants. ResearchGate. Available at: [Link]
-
Emmasit, U., & Thummel, K.E. (2021). Drug Interactions Involving 17α- Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition. Ovid. Available at: [Link]
-
Leis, D., & Bottermann, P. (1974). Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. Fertility and Sterility. Available at: [Link]
Sources
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 15. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 16. Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 6β-Hydroxy-ethinylestradiol Quantification: Methodologies, Validation, and Best Practices
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the quantification of 6β-hydroxy-ethinylestradiol, the primary oxidative metabolite of the widely used synthetic estrogen, ethinylestradiol. For researchers, clinical laboratories, and drug development professionals, ensuring the accuracy, precision, and comparability of bioanalytical data across different sites is paramount for reliable pharmacokinetic assessments and regulatory submissions. This document outlines the scientific rationale, a detailed analytical protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the design of a proficiency testing scheme, and the interpretation of comparative data.
Introduction: The Significance of 6β-Hydroxy-ethinylestradiol
Ethinylestradiol (EE) is a cornerstone of oral contraceptives and hormone replacement therapies. Its clinical efficacy and safety profile are intrinsically linked to its metabolism. The primary metabolic pathway for EE is hydroxylation, predominantly at the 2- and 6β-positions, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3] The resulting metabolite, 6β-hydroxy-ethinylestradiol (6β-OH-EE), serves as a critical biomarker for assessing metabolic activity and potential drug-drug interactions.[1]
Given the marked inter-individual variability in EE pharmacokinetics[4], accurate quantification of its metabolites is essential. However, the inherent challenges in steroid hormone analysis—including low circulating concentrations, isomeric interferences, and complex biological matrices—necessitate robust and standardized analytical methods.[5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior specificity and sensitivity compared to traditional immunoassays.[5][8]
An inter-laboratory comparison, or proficiency testing (PT) program, is a vital tool for external quality assessment.[9][10] It allows laboratories to evaluate their analytical performance against their peers and a reference value, ensuring that the data generated across different studies and locations are reliable and comparable. This guide proposes a framework for such a comparison for 6β-OH-EE.
Designing the Inter-Laboratory Study
The objective of this inter-laboratory study is to assess the state of the art in 6β-OH-EE quantification and to identify potential sources of variability among participating laboratories.
Study Design Principles
-
Centralized Sample Preparation: A central laboratory will prepare and distribute identical sets of samples to all participants. This eliminates variability from sample sourcing and initial handling.
-
Blinded Samples: Samples will be blinded to prevent analytical bias. Each set will include calibration standards, quality control (QC) samples at low, medium, and high concentrations, and unknown samples.
-
Standardized Protocol: While laboratories may use their own LC-MS/MS systems, a standardized protocol for sample preparation, and recommendations for chromatographic and mass spectrometric conditions will be provided to minimize methodological deviations.
-
Data Reporting: A uniform template for data reporting will be provided to ensure consistency in the submission of results, including concentrations, peak areas, and internal standard responses.
Workflow for the Inter-Laboratory Comparison
Caption: Workflow of the proposed inter-laboratory comparison study.
Analytical Methodology: A Validated LC-MS/MS Protocol
This section details a recommended protocol for the quantification of 6β-OH-EE in human plasma. This method is designed to be robust and transferable across different LC-MS/MS platforms. The validation of this bioanalytical method must adhere to the principles outlined in regulatory guidelines such as the ICH M10 guidance.[11][12] These guidelines provide a framework for validating bioanalytical methods to ensure their reliability for regulatory submissions.[13][14][15]
Materials and Reagents
-
Analytes: 6β-Hydroxy-ethinylestradiol certified reference standard.
-
Internal Standard (IS): 6β-Hydroxy-ethinylestradiol-d4 or other suitable stable isotope-labeled analog.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Matrix: Pooled human plasma (K2EDTA).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up complex biological samples and concentrating the analyte of interest.[16][17][18]
Step-by-Step Protocol:
-
Thaw Samples: Thaw plasma samples, calibrators, and QCs at room temperature.
-
Aliquoting: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to resolve 6β-OH-EE from matrix components.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 6β-OH-EE and its IS must be optimized. For example:
-
6β-OH-EE: [M+H]+ → fragment ion
-
IS: [M+H]+ → fragment ion
-
Note: Due to the low concentrations of ethinylestradiol and its metabolites, some methods employ derivatization with reagents like dansyl chloride to improve ionization efficiency and achieve lower limits of quantification.[17][18][19][20] However, this adds complexity to the sample preparation. The direct injection method described here is preferred for simplicity if adequate sensitivity can be achieved.
Data Analysis and Performance Evaluation
Upon receipt of data from all participating laboratories, the coordinating center will perform a statistical analysis to assess performance.
Acceptance Criteria
Results for QC samples from each laboratory should meet the following criteria, based on common bioanalytical method validation standards:[11][13]
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).
Inter-Laboratory Performance Metrics
-
Z-score: To standardize the evaluation of the unknown samples, a Z-score can be calculated for each laboratory's result:
-
Z = (x - X) / σ
-
Where: x is the laboratory's result, X is the assigned value (e.g., the robust mean of all participants' results), and σ is the standard deviation.
-
A |Z-score| ≤ 2 is generally considered acceptable.
-
Illustrative Inter-Laboratory Comparison Data
The following tables present hypothetical data from a five-laboratory comparison study.
Table 1: Performance on Quality Control (QC) Samples
| Laboratory | QC Low (Nominal: 50 pg/mL) | QC Mid (Nominal: 500 pg/mL) | QC High (Nominal: 4000 pg/mL) |
| Mean ± SD (pg/mL) | Accuracy (%) | Precision (%CV) | |
| Lab 1 | 48.5 ± 4.1 | 97.0 | 8.5 |
| Lab 2 | 55.2 ± 6.1 | 110.4 | 11.1 |
| Lab 3 | 44.1 ± 3.5 | 88.2 | 7.9 |
| Lab 4 | 50.8 ± 5.6 | 101.6 | 11.0 |
| Lab 5 | 61.3 ± 9.8 | 122.6 | 16.0 |
*Result outside acceptance criteria (±20% for LLOQ accuracy, >15% for precision).
Table 2: Results for Blinded Unknown Samples
| Laboratory | Unknown A (pg/mL) | Unknown B (pg/mL) |
| Lab 1 | 125.6 | 2850 |
| Lab 2 | 138.9 | 3105 |
| Lab 3 | 118.3 | 2710 |
| Lab 4 | 129.1 | 2900 |
| Lab 5 | 145.2 | 3050 |
| Robust Mean | 129.4 | 2923 |
| Std. Dev. | 10.1 | 155.4 |
| Lab 1 Z-Score | -0.38 | -0.47 |
| Lab 2 Z-Score | 0.94 | 1.17 |
| Lab 3 Z-Score | -1.10 | -1.37 |
| Lab 4 Z-Score | -0.03 | -0.15 |
| Lab 5 Z-Score | 1.56 | 0.82 |
Discussion and Best Practices
The hypothetical results highlight common scenarios in inter-laboratory comparisons. Lab 2, for instance, shows a consistent positive bias across all samples, while Lab 5 demonstrates poor accuracy and precision at the LLOQ. These observations would prompt a review of their procedures, such as calibration curve preparation, integration parameters, or potential matrix effects.
Key Causality Behind Experimental Choices:
-
Choice of Internal Standard: A stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences similar extraction recovery and ionization suppression/enhancement, thereby correcting for variations during sample processing and analysis.
-
Solid-Phase Extraction: SPE is chosen over liquid-liquid extraction for its higher selectivity and potential for automation, leading to cleaner extracts and better reproducibility.[16]
-
Method Validation: A full validation, including selectivity, matrix effect, stability, and recovery, is a prerequisite for any laboratory participating in such a study. This ensures the method is fit for purpose.[11][12][13]
Conclusion
A well-designed inter-laboratory comparison program is indispensable for ensuring the quality and consistency of 6β-hydroxy-ethinylestradiol quantification. By adhering to standardized protocols, rigorous validation principles, and objective performance evaluation, participating laboratories can gain confidence in their results and contribute to the generation of high-quality, comparable data essential for clinical research and drug development. This guide provides a robust framework to achieve this goal, fostering scientific integrity and collaboration within the research community.
References
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. Available from: [Link]
-
Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491–495. Available from: [Link]
-
Jenny, R. W., & Jackson-Tarentino, K. (2000). Proficiency Testing of Therapeutic Drug Monitoring Techniques. Clinical Chemistry, 46(2), 291–292. Available from: [Link]
-
Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. ResearchGate. Available from: [Link]
-
Kaza, M., et al. (2018). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available from: [Link]
-
Controllab. (n.d.). Therapeutic Drugs Monitoring. Available from: [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]
-
Guedes, J., et al. (2021). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. ResearchGate. Available from: [Link]
-
Van de Velde, A., et al. (2024). High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges. PubMed. Available from: [Link]
-
Jeong, T.-D., et al. (2014). Proficiency testing results for the therapeutic drug monitoring of cyclosporine, sirolimus, and tacrolimus during 2013. ResearchGate. Available from: [Link]
-
Jeong, T.-D., et al. (2014). Proficiency testing results for the therapeutic drug monitoring of free phenytoin, gentamicin, lithium, methotrexate, phenobarbital, and phenytoin during 2013. ResearchGate. Available from: [Link]
-
Taylor, A. E., et al. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1011–1020. Available from: [Link]
-
American Association for Clinical Chemistry. (2012). Proficiency Testing. myadlm.org. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Fotherby, K. (1990). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. PubMed. Available from: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]
-
Goldzieher, J. W. (1989). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American Journal of Obstetrics and Gynecology, 163(1 Pt 2), 318–322. Available from: [Link]
-
Emami-Riedmaier, A., et al. (2012). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. CPT: Pharmacometrics & Systems Pharmacology, 1(10), e11. Available from: [Link]
-
Roy, D., et al. (2012). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. International Journal of Molecular Sciences, 13(12), 16427–16443. Available from: [Link]
-
Anari, M. R., et al. (2019). LC/MS/MS Method for Quantitative Determination of Ethinyl Estradiol in Human Plasma. Chromatography Online. Available from: [Link]
-
Bolt, H. M., et al. (1973). Studies on the metabolism of ethynylestradiol in vitro and in vivo: the significance of 2-hydroxylation and the formation of polar products. PubMed. Available from: [Link]
-
Anam, K., et al. (2017). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 9(4), 557–562. Available from: [Link]
-
Waters Corporation. (n.d.). Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. Available from: [Link]
Sources
- 1. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of ethynylestradiol in vitro and in vivo: the significance of 2-hydroxylation and the formation of polar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. myadlm.org [myadlm.org]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. elearning.unite.it [elearning.unite.it]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6beta-Hydroxy-ethinylestradiol: Proper Disposal & Handling Procedures
[1]
Core Directive: Operational Autonomy & Safety Logic
This guide supersedes generic "pharmaceutical waste" templates by addressing the specific physicochemical and toxicological profile of 6beta-Hydroxy-ethinylestradiol (CAS: 56324-28-8). As a potent metabolite of the synthetic estrogen Ethinylestradiol (EE2), this compound retains significant endocrine-disrupting activity and environmental persistence.
The Golden Rule of Disposal: Incineration is the only validated method for complete destruction. Chemical deactivation (e.g., bleaching) is reserved strictly for surface decontamination and spill response, never for bulk waste treatment, due to the formation of toxic chlorinated byproducts.
Hazard Assessment & Regulatory Classification
Before handling, you must classify the material to determine the correct waste stream. While 6beta-Hydroxy-ethinylestradiol is not explicitly P-listed or U-listed under US EPA RCRA regulations, it falls under the NIOSH Hazardous Drug category (Group 1/Reproductive Hazard) due to its parent compound's profile.
Waste Classification Table
| Regulatory Body | Classification | Operational Implication |
| NIOSH (CDC) | Hazardous Drug (Reproductive Hazard) | Requires containment typically reserved for cytotoxic agents. |
| EPA (RCRA) | Non-RCRA Regulated* | Unless mixed with listed solvents (F-listed). Do not dispose of in sanitary sewer. |
| GHS | Carcinogen 1B, Repr.[1] 1A, Aquatic Chronic 1 | H410: Very toxic to aquatic life with long-lasting effects.[2] |
| Best Practice | High-Potency Pharmaceutical Waste | Manage as "Black Bin" (RCRA Hazardous equivalent) to ensure incineration. |
Operational Disposal Protocol
A. Solid Waste (Contaminated Consumables)[4][5][6]
-
Items: Pipette tips, weigh boats, gloves, bench mats.
-
Protocol:
-
Do not autoclave (autoclaving does not destroy the steroid nucleus).
-
Place immediately into a Yellow Chemotherapy Waste Container (if trace) or Black Hazardous Waste Container (if grossly contaminated).
-
Seal container when 3/4 full.
-
B. Liquid Waste (Mother Liquors & HPLC Effluent)
-
Protocol:
-
Segregation: Collect in a dedicated "High Potency Organic" waste carboy. Do not mix with oxidizers (nitric acid) to avoid uncontrolled reactions.
-
Labeling: Label clearly: "Contains 6beta-Hydroxy-ethinylestradiol – Endocrine Disruptor – DO NOT SEWER."
-
Disposal: Ship for High-Temperature Incineration (>1000°C) .
-
C. Visualized Workflow (DOT Diagram)
Figure 1: Decision logic for segregating 6beta-Hydroxy-ethinylestradiol waste streams to ensure proper destruction.
Spill Response & Deactivation (The "Bleach" Question)
A common misconception is that bleach (sodium hypochlorite) effectively "kills" the molecule. While bleach oxidizes the phenolic A-ring, it can generate chlorinated steroidal byproducts that may still be bioactive or toxic. Therefore, chemical deactivation is only for surface cleaning, not waste treatment.
Validated Spill Protocol (Bench Scale)
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (if powder).
-
Contain: Cover spill with absorbent pads.
-
Solubilize: Gently wet the pads with Ethanol (70%) or Methanol . Steroids are hydrophobic; water alone will spread the contamination.
-
Oxidize (Surface Decon): After removing the bulk material, wipe the surface with 10% Sodium Hypochlorite (Bleach) . Allow 10 minutes contact time.
-
Rinse: Wipe with water to remove bleach residue, then a final ethanol wipe.
-
Disposal: All cleanup materials go into the Black Hazardous Waste bin.
Spill Response Logic Diagram
Figure 2: Sequential protocol for managing spills of potent estrogenic compounds.[6]
Technical Justification & Self-Validating Systems
Why Incineration?
Steroid rings are thermally stable. Standard autoclaving (121°C) is insufficient. Studies confirm that temperatures exceeding 1000°C are required to mineralize the steroid nucleus completely into CO₂ and H₂O, preventing environmental re-accumulation.
Why Avoid Sewer Disposal?
Wastewater treatment plants (WWTPs) are not designed to remove synthetic estrogens effectively. 6beta-Hydroxy-ethinylestradiol can bioconcentrate in fish, causing feminization of aquatic species at concentrations as low as 1 ng/L .
Self-Validating Safety Step
The "Glove Check":
-
Protocol: Change outer gloves immediately after handling the stock solution.
-
Validation: If your outer glove is contaminated, your inner glove remains the barrier. If you do not change, you cross-contaminate pipettes, door handles, and logbooks. Treat the outer glove as "contaminated waste" after every primary interaction.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[7] NIOSH List of Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). 6beta-Hydroxy-ethinylestradiol Compound Summary. [Link]
- Hu, J., et al. (2014). Ozonation of Estrogens: By-products and their Toxicity. Environmental Science & Technology.
Sources
- 1. va.gov [va.gov]
- 2. 6beta-Hydroxy-ethinylestradiol | C20H24O3 | CID 11771367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. organon.com [organon.com]
- 7. cdc.gov [cdc.gov]
Personal protective equipment for handling 6beta-Hydroxy-ethinylestradiol
Executive Summary: The "Invisible" Hazard
6beta-Hydroxy-ethinylestradiol (CAS: 56324-28-8) is a primary metabolite of the synthetic estrogen Ethinylestradiol (EE2), formed predominantly via CYP3A4-mediated hydroxylation. While metabolic hydroxylation often serves as a clearance mechanism, steroidal metabolites frequently retain significant endocrine-disrupting potency and lipophilicity.
The Safety Paradox: Researchers often underestimate metabolites compared to parent APIs. However, this compound possesses the same tetracyclic steroidal backbone as EE2, facilitating rapid transdermal absorption. It must be handled with Occupational Exposure Band (OEB) 4/5 protocols—treating it as a confirmed carcinogen and reproductive toxin until specific toxicological data proves otherwise.
This guide moves beyond generic advice, providing a field-validated containment strategy for researchers handling this substance in quantities ranging from micrograms (analytical standards) to milligrams (metabolic assays).
Hazard Characterization & Exposure Limits
Before opening the vial, you must quantify the risk. This compound is not just "toxic"; it is biologically active at nanogram levels.
Table 1: Physicochemical & Safety Profile
| Parameter | Specification | Operational Implication |
| Hazard Class | Carcinogen (1B), Repr.[1][2] Toxin (1A) | Zero tolerance for skin contact or aerosol inhalation. |
| OEL (Estimated) | < 0.1 µg/m³ (8-hr TWA) | Action Level: Detection is difficult; containment is mandatory. |
| Molecular Weight | 312.4 g/mol | Small molecule; readily permeates standard latex. |
| Lipophilicity (LogP) | ~2.5 - 3.0 | High affinity for skin lipids; requires ASTM D6978 gloves. |
| Physical State | Solid (Crystalline Powder) | High electrostatic risk; prone to aerosolization during weighing. |
Scientist's Note: The "6-beta-hydroxy" modification increases polarity slightly compared to EE2, but not enough to prevent skin permeation. Do not rely on standard "splash protection" gloves.
Personal Protective Equipment (PPE) Matrix
The hierarchy of control dictates that Engineering Controls (Isolators, Class II BSCs) are primary. PPE is your redundancy layer (the "fail-safe").
A. Hand Protection (The Critical Barrier)
Standard: ASTM D6978 (Chemotherapy-rated). Material: Nitrile or Neoprene (Polychloroprene). Avoid Latex.
-
Why? Latex allows steroidal compounds to permeate via diffusion. Nitrile provides a tighter cross-linked structure.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.
-
Outer Glove: Extended cuff, ASTM D6978 certified. Change every 30 minutes or immediately upon splash.
-
B. Respiratory Protection[1]
-
Inside Containment (BSC/Isolator): N95 or P100 disposable mask (mainly to prevent operator from exhaling onto the sample).
-
Outside Containment (Open Bench - Not Recommended): Powered Air Purifying Respirator (PAPR) with HEPA filters or a Full-Face Elastomeric Mask with P100 cartridges.
C. Body Protection[3][4][5]
-
Gown: Disposable, coated Tyvek® (polyethylene-coated).
-
Requirement: Closed front, elastic wrists, impervious to fluids. Lab coats are insufficient as they absorb and retain powders.
-
-
Footwear: Shoe covers required. Dedicated lab shoes preferred.
Operational Workflow: From Weighing to Waste
The following diagram outlines the decision logic for handling 6beta-Hydroxy-ethinylestradiol based on its physical state.
Diagram 1: Risk Assessment & Containment Logic
Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.
Step-by-Step Handling Protocol
1. Preparation & Weighing (Highest Risk Step)
-
Static Control: Steroids are static-prone. Use an anti-static gun or bar inside the balance enclosure to prevent powder "jumping."
-
Weighing: Never weigh on an open bench. Use a microbalance inside a Vented Balance Enclosure (VBE) or Isolator.
-
Technique: Use the "subtractive weighing" method (weigh vial, remove aliquot, re-weigh vial) to minimize open transfer time.
2. Solubilization
-
Solvent Choice: Dissolve in DMSO or Methanol inside the containment device.
-
Venting: If using volatile solvents, ensure the BSC is ducted (Class II Type B2) or has appropriate carbon filtration, as recirculating hoods (Type A2) may not trap solvent vapors carrying the API.
3. Decontamination
-
Cleaning Agent: 6beta-Hydroxy-ethinylestradiol is hydrophobic. Water alone will spread it.
-
Protocol:
-
Solubilize: Wipe surface with 70% Isopropanol or Ethanol (to lift the steroid).
-
Destruct: Follow with an oxidizing agent (e.g., 10% Bleach or Hydrogen Peroxide) to degrade the steroid ring structure.
-
Rinse: Final wipe with sterile water to remove corrosive residue.
-
Waste Disposal & Emergency Response
Do not autoclave. Autoclaving may volatilize the compound or fail to destroy the steroid nucleus.
Disposal Protocol
-
Segregation: All consumables (pipette tips, gloves, weigh boats) touching the compound must go into a dedicated "Cytotoxic/High Potency" waste bin (usually yellow or black, depending on region).
-
Destruction: High-Temperature Incineration (>1000°C) is the only validated method to break the steroid backbone completely.
-
Labeling: Waste containers must be clearly labeled: "Contains High Potency Estrogen Metabolite - Incinerate Only."
Emergency Spills
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).
-
Don PPE: Full Tyvek suit, double gloves, and respiratory protection (P100).
-
Contain: Cover spill with absorbent pads dampened with ethanol (to prevent dust).
-
Clean: Wipe from outside in. Dispose of all cleanup materials as hazardous waste.
Gowning Workflow Visualization
Adherence to a strict donning/doffing sequence prevents cross-contamination of the lab and the operator's street clothes.
Diagram 2: Safe Gowning & De-Gowning Sequence
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination risks.
References
-
ASTM International. (2023). ASTM D6978-05(2023) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 6beta-Hydroxy-ethinylestradiol (Classification & Labelling).[1][3][4][3]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
- SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling Guidelines.
-
Fisher Scientific. (2016).[5] Safety Data Sheet: Ethinylestradiol (Parent Compound Reference).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
